(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
191666-22-5 | |
| Record name | (-)-5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191666225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-5-(3',4'-DIHYDROXYPHENYL)-.GAMMA.-VALEROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VT5XM85K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a significant metabolite of the flavan-3-ol (-)-epicatechin, has garnered scientific interest for its potential biological activities. As a product of the microbial degradation of epicatechin in the colon, this compound, also known as M6, is believed to contribute to the health benefits associated with the consumption of flavanoid-rich foods like green tea.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its antioxidant and potential anti-proliferative properties. While direct quantitative data for this specific metabolite is limited, this guide synthesizes available information on related compounds and outlines the experimental approaches necessary for its full characterization.
Core Mechanism of Action: Antioxidant Properties
The primary mechanism of action attributed to this compound is its antioxidant activity. This is largely conferred by the 3,4-dihydroxybenzyl (catechol) moiety, which is a well-established scavenger of free radicals.
Proposed Signaling Pathway: Keap1-Nrf2-ARE Pathway Activation
A key signaling pathway implicated in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway. It is proposed that this compound, like other phenolic compounds, can activate this pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.
References
Structure Elucidation of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a known metabolite of the flavanol (-)-epicatechin. The elucidation is based on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document details the experimental protocols for the synthesis and characterization of this compound, presents the quantitative spectroscopic data in a clear, tabular format, and includes visualizations to illustrate the key relationships and workflows involved in its structural determination.
Introduction
This compound is a member of the γ-butyrolactone class of compounds and is a significant metabolite of (-)-epicatechin, a flavonoid commonly found in foods such as cocoa, tea, and berries. The biological activities of epicatechin metabolites are of considerable interest in the fields of nutrition and pharmacology, as they may contribute to the health benefits associated with the consumption of flavanol-rich foods.[1] Accurate structural determination is the foundation for understanding the bioactivity and mechanism of action of these metabolites. This guide outlines the essential steps and data required for the unambiguous structure elucidation of this target molecule.
Synthesis and Spectroscopic Characterization
The synthesis of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one has been reported, providing a source of the compound for detailed spectroscopic analysis.[1] The structural confirmation relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Quantitative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.70 | d | 1H | Ar-H |
| 6.65 | d | 1H | Ar-H |
| 6.50 | dd | 1H | Ar-H |
| 4.80 | m | 1H | H-5 |
| 2.90 | dd | 1H | H-6a |
| 2.75 | dd | 1H | H-6b |
| 2.50 | m | 2H | H-3 |
| 2.20 | m | 2H | H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 177.0 | C-2 (C=O) |
| 145.5 | Ar-C (C-OH) |
| 144.0 | Ar-C (C-OH) |
| 131.0 | Ar-C |
| 121.0 | Ar-CH |
| 116.5 | Ar-CH |
| 115.8 | Ar-CH |
| 80.0 | C-5 |
| 38.0 | C-6 |
| 29.0 | C-3 |
| 28.0 | C-4 |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₄H₅O₂]⁺ (Loss of lactone ring fragment) |
| 107 | [C₇H₇O]⁺ (Benzyl fragment) |
Table 4: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 1760 | C=O stretch (γ-lactone) |
| 1605, 1520 | C=C stretch (aromatic) |
| 1280 | C-O stretch (lactone) |
| 1120 | C-O stretch (phenolic) |
Experimental Protocols
General Synthesis of 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
A general synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable furan-2(5H)-one derivative. A key step is the selective reduction of an intermediate to yield the desired dihydrofuranone ring system.[1]
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Furan-2(5H)-one
-
Protecting group reagents (e.g., benzyl bromide)
-
Reducing agent (e.g., H₂, Pd/C)
-
Appropriate solvents (e.g., THF, ethanol, acetonitrile)
-
Base (e.g., LDA, DBU)
Procedure:
-
Protection of Dihydroxybenzaldehyde: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions. This can be achieved by reacting with a suitable protecting group, such as benzyl bromide, in the presence of a base.
-
Condensation Reaction: The protected aldehyde is then reacted with the enolate of furan-2(5H)-one. The enolate can be generated using a strong base like lithium diisopropylamide (LDA).
-
Hydrogenation and Deprotection: The resulting intermediate is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to simultaneously reduce the double bond in the furanone precursor and remove the benzyl protecting groups.
-
Purification: The final product is purified using column chromatography on silica gel.
Caption: General workflow for the synthesis of the target molecule.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.
Structure Elucidation Workflow
The process of elucidating the structure of this compound involves a logical progression of interpreting the data from various spectroscopic methods.
Caption: Logical workflow for the structure elucidation process.
Biological Context and Signaling Pathways
This compound is a metabolite of (-)-epicatechin, which is known for its antioxidant properties. The metabolites of epicatechin are thought to contribute to its biological effects after consumption. While specific signaling pathways for this particular metabolite are not extensively characterized, the antioxidant activity of its parent compound and related metabolites suggests potential involvement in pathways related to oxidative stress modulation. For instance, epicatechin and its metabolites can scavenge reactive oxygen species (ROS) and may influence signaling cascades that are sensitive to the cellular redox state, such as the Nrf2-ARE pathway. Further research is needed to delineate the specific molecular targets and signaling pathways modulated by this compound.
Caption: Context of the metabolite in relation to its precursor and potential biological activity.
Conclusion
The structure of this compound can be confidently elucidated through a combination of modern spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR provide complementary information that, when integrated, allows for the unambiguous assignment of the molecular formula, connectivity, and functional groups. The stereochemistry is typically confirmed through chiral synthesis or analysis. This guide provides the foundational information and methodologies for researchers and scientists working on the characterization of this and similar bioactive metabolites.
References
natural sources of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
An In-Depth Technical Guide to (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: Natural Occurrence as a Metabolite and Synthetic Access
Introduction
This compound, also known as epicatechin metabolite M6, is a significant bioactive compound that has garnered interest in the fields of pharmacology and nutritional science.[1] This guide provides a comprehensive overview of its origins, not as a direct natural product, but as a key metabolite of common dietary flavan-3-ols. Due to the absence of direct natural sources for isolation, this document will focus on its formation via microbial metabolism and the chemical synthesis routes required to obtain pure standards for research purposes.
Metabolic Origin from Natural Precursors
This compound is not found as a constituent of plants or fungi. Instead, it is a ring-fission metabolite produced from the degradation of epicatechin and epigallocatechin by the gut microbiota.[2] These precursor compounds are abundant in a variety of widely consumed natural products. Following consumption of flavan-3-ol-rich foods and beverages, these compounds undergo metabolism in the colon, leading to the formation of this compound, which is then absorbed into circulation.[2]
Natural Sources of Precursor Flavan-3-ols
The primary dietary sources of the precursors to this compound are well-documented. The following table summarizes these natural sources.
| Precursor Compound | Common Natural Sources |
| Epicatechin | Green tea, apples, cocoa, grapes, berries |
| Epigallocatechin | Green tea |
| Epicatechin gallate | Green tea |
| Epigallocatechin gallate | Green tea |
Metabolic Pathway
The formation of this compound from its dietary precursors is a multi-step process carried out by the intestinal microflora. A proposed pathway for the microbial degradation of epicatechin involves the opening of the heterocyclic C-ring, followed by further enzymatic modifications to yield the final dihydrofuranone structure.[2]
Experimental Protocols: Chemical Synthesis
Given that this compound is not directly extractable from a natural source, chemical synthesis is the primary method for obtaining this compound for research. The following outlines a concise synthetic approach.[2][3]
Synthesis from 3,4-Dihydroxybenzaldehyde and Furan-2(5H)-one
This method provides an efficient route to the target compound and its derivatives.[2]
Step 1: Protection of 3,4-Dihydroxybenzaldehyde The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected to prevent unwanted side reactions. A common method is benzylation.
Step 2: Aldol Condensation The protected 3,4-dihydroxybenzaldehyde is reacted with furan-2(5H)-one in the presence of a base, such as lithium diisopropylamide (LDA), to form an aldol condensation product.[2]
Step 3: Hydrogenation and Deprotection The intermediate from the aldol condensation is then subjected to hydrogenation. This step reduces the double bonds and simultaneously removes the benzyl protecting groups. Palladium on carbon (Pd/C) is a typical catalyst for this transformation.[2] This final step yields this compound.[2]
References
The Neuroprotective Potential of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a key metabolite of the flavanol epicatechin found in green tea, cocoa, and various fruits, is emerging as a molecule of significant interest in the field of neuroprotection. While direct research on this specific metabolite is in its nascent stages, the well-documented neuroprotective activities of its precursor, epicatechin, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the potential neuroprotective mechanisms of this compound, drawing from the extensive research on epicatechin and related catechol-containing compounds. This paper will delve into the plausible mechanisms of action, present relevant quantitative data from studies on its precursor, detail pertinent experimental protocols, and visualize key signaling pathways.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge. A key pathological feature of these conditions is oxidative stress, which leads to neuronal damage and cognitive decline. Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. Epicatechin, a flavanol abundant in various botanicals, has demonstrated significant neuroprotective effects in numerous preclinical studies.[1][2] Following ingestion, epicatechin is metabolized by the gut microbiota into smaller phenolic compounds, including this compound, also known as M6. It is hypothesized that these metabolites may be responsible for, or contribute significantly to, the neuroprotective benefits observed with epicatechin consumption. The presence of a catechol group in this compound suggests a strong potential for antioxidant activity and interaction with key cellular signaling pathways involved in neuroprotection.
Plausible Mechanisms of Neuroprotection
The neuroprotective effects of this compound are likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties, largely inferred from studies on its parent compound, epicatechin.
Antioxidant Activity and Modulation of the Keap1-Nrf2 Pathway
The primary proposed mechanism for the neuroprotective action of catechol-containing compounds is the modulation of the Keap1-Nrf2 signaling pathway.[3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for antioxidant and cytoprotective enzymes.
Studies on epicatechin have demonstrated its ability to increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2] This upregulation is a hallmark of Nrf2 activation.
Anti-inflammatory Effects
Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Epicatechin has been shown to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] This anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory signaling pathways, such as NF-κB.
Quantitative Data from Precursor (Epicatechin) Studies
While specific quantitative data for the neuroprotective effects of this compound are not yet available, the following tables summarize key findings from in vivo studies on its precursor, epicatechin, which provide a strong basis for its potential efficacy.
Table 1: Effects of Epicatechin on Cognitive Performance in Rodent Models of Oxidative Stress-Induced Cognitive Impairment
| Parameter | Effect of Epicatechin Treatment | Model System | Reference |
| Escape Latency (Morris Water Maze) | Significantly Reduced | Rodent models of cognitive impairment | [1][2] |
| Time in Target Quadrant (MWM) | Significantly Increased | Rodent models of cognitive impairment | [1][2] |
| Island Crossings (MWM) | Significantly Increased | Rodent models of cognitive impairment | [1][2] |
Table 2: Effects of Epicatechin on Biochemical Markers of Oxidative Stress and Inflammation in Rodent Brain Tissue
| Biomarker | Effect of Epicatechin Treatment | Model System | Reference |
| Superoxide Dismutase (SOD) | Increased Expression/Activity | Rodent models of cognitive impairment | [1][2] |
| Catalase | Increased Expression/Activity | Rodent models of cognitive impairment | [1][2] |
| Nuclear Factor Erythroid 2-related factor 2 (Nrf2) | Increased Expression | Rodent models of cognitive impairment | [1][2] |
| Nitric Oxide | Reduced Levels | Rodent models of cognitive impairment | [1][2] |
| Malondialdehyde (MDA) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |
| Interleukin-1 beta (IL-1β) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of evaluating the neuroprotective effects of compounds like epicatechin and its metabolites.
In Vivo Model: Oxidative Stress-Induced Cognitive Impairment
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Oxidative Stress: Intraperitoneal injection of D-galactose (100-150 mg/kg/day) for 6-8 weeks is a widely accepted method to induce a state of accelerated aging and oxidative stress.
-
Treatment: The test compound, dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose), is administered orally or via intraperitoneal injection at various doses. A control group receives the vehicle alone.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Animals are trained for 5-7 consecutive days to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded.
-
Probe Trial: On the day following the last training day, the platform is removed, and the animal is allowed to swim freely for 60-120 seconds. The time spent in the target quadrant where the platform was previously located and the number of times the animal crosses the former platform location are measured.
-
-
Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissue (typically hippocampus and cortex) is collected. Homogenates are prepared for the measurement of SOD, catalase, Nrf2, MDA, TNF-α, and IL-1β levels using commercially available ELISA kits or by Western blot analysis.
In Vitro Model: SH-SY5Y Cell Line for Neuroprotection Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Oxidative Stress: Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a predetermined toxic concentration.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours) before the addition of the oxidative stressor.
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or fluorescence microscope to determine the level of intracellular ROS.
-
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound is currently limited, the substantial body of research on its precursor, epicatechin, provides a compelling case for its therapeutic potential. The presence of a catechol moiety and its formation as a major metabolite in vivo strongly suggest that it may contribute to the antioxidant and anti-inflammatory benefits associated with the consumption of epicatechin-rich foods.
Future research should focus on isolating or synthesizing this compound and directly evaluating its neuroprotective efficacy in both in vitro and in vivo models of neurodegeneration. Such studies will be crucial in elucidating its specific mechanisms of action and determining its potential as a novel therapeutic agent for the prevention and treatment of neurodegenerative diseases. The experimental protocols and mechanistic frameworks outlined in this whitepaper provide a solid foundation for these future investigations.
References
- 1. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
The Epicatechin Metabolite: (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a prominent flavan-3-ol found in foods such as cocoa, tea, and apples, has garnered significant attention for its potential health benefits. However, the biological activity of epicatechin is largely attributed to its metabolites, which are formed following ingestion and subsequent microbial transformation in the colon. This technical guide focuses on a key microbial metabolite, (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, also known as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone. This document provides a comprehensive overview of its formation, pharmacokinetics, biological activities, and the experimental methodologies used for its study.
Epicatechin Metabolism and Formation of this compound
Upon ingestion, a significant portion of epicatechin reaches the colon intact, where it is subjected to extensive metabolism by the gut microbiota.[1] This process involves the cleavage of the C-ring of the flavan-3-ol structure, leading to the formation of various smaller phenolic compounds, primarily phenyl-γ-valerolactones. This compound is a principal ring-fission metabolite derived from epicatechin.[2] The synthesis of this and related metabolites is crucial for producing pure standards necessary for analytical and biological studies.[3][4]
Quantitative Data on Pharmacokinetics and Metabolism
The bioavailability and pharmacokinetic profile of this compound are critical for understanding its physiological relevance. While data on the parent compound, epicatechin, and its immediate phase II metabolites are more abundant, specific pharmacokinetic parameters for this microbial metabolite in humans are emerging.
| Parameter | Value | Species | Study Details | Reference |
| Plasma Concentration | Peak ~150-200 nM | Human (Lean) | After oral ingestion of a green tea extract containing 39 mg of epicatechin. | [1] |
| Plasma Concentration | Peak ~100-150 nM | Human (Obese) | After oral ingestion of a green tea extract containing 39 mg of epicatechin. | [1] |
| Plasma Concentration | Dose-dependent increase | Human | After daily intake of cocoa flavanols (260, 510, and 770 mg/day for 12 weeks). | [5] |
| Half-life (in vitro) | 8.72 min | Human Liver S9 Fraction | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |
| Metabolite Formation | 80% conversion to glucuronide conjugates | Human Liver S9 Fraction | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |
| Half-life (in vitro) | 23.08 min | Human Liver Microsomes | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |
| Plasma Concentration | Cmax: 562 pmol/mL | Rat | After oral administration of epicatechin gallate (100 mg/kg bw). | [6] |
| Time to Peak (Tmax) | 8 hours | Rat | After oral administration of epicatechin gallate (100 mg/kg bw). | [6] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, which are mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Effects via NF-κB Inhibition
This metabolite has been shown to possess anti-inflammatory properties by attenuating the adhesion of monocytes to endothelial cells. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]
Activation of SIRT1-Mediated Autophagy
Recent studies have indicated that this compound can activate SIRT1-mediated autophagy, which plays a role in cellular homeostasis and protection against oxidative stress.[2]
Paraoxonase (PON)-Mediated Metabolism
A novel metabolic pathway for this valerolactone involves its hydrolysis by paraoxonase (PON) enzymes in the serum to its corresponding γ-valeric acid derivative.[7][9] This enzymatic conversion influences the overall metabolic fate and potential bioactivity of the compound.
Experimental Protocols
In Vitro Fecal Fermentation of Epicatechin
This protocol simulates the microbial metabolism of epicatechin in the human colon to produce this compound and other metabolites.
Methodology Details:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a pre-reduced anaerobic buffer.
-
Incubation: The fecal slurry is incubated with a solution of epicatechin at 37°C under strict anaerobic conditions.
-
Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the formation of metabolites.
-
Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the samples, typically using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the identification and quantification of this compound and other metabolites.
Quantification by HPLC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices.
Methodology Details:
-
Sample Preparation: Plasma or urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase and sulfatase to release the conjugated forms of the metabolite. This is followed by extraction to isolate the analytes and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a reverse-phase C18 column, to separate the metabolite from other compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for the target metabolite and an internal standard.
Conclusion
This compound is a significant microbial metabolite of epicatechin with demonstrable biological activities. Understanding its formation, pharmacokinetics, and mechanisms of action is crucial for elucidating the health benefits associated with the consumption of epicatechin-rich foods. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other related metabolites. Further research, particularly focused on human pharmacokinetic studies and the elucidation of additional signaling pathways, will be instrumental in advancing its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a microbiota metabolite of flavan-3-ols, activates SIRT1-mediated autophagy to attenuate H₂O₂-induced inhibition of osteoblast differentiation in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing pharmacokinetics for 5-(3',4',-dihydroxyphenyl)-γ-valerolactone metabolite after consumption of Epicatechin gallate in rats - Phenol-Explorer [phenol-explorer.eu]
- 6. 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism. | Semantic Scholar [semanticscholar.org]
- 7. 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytohub.eu [phytohub.eu]
- 9. askthescientists.com [askthescientists.com]
In-Depth Technical Guide: Physicochemical Properties of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a notable metabolite of (-)-epicatechin found in sources such as green tea, is a subject of growing interest within the scientific community.[1] Its structural resemblance to endogenous signaling molecules and the recognized antioxidant properties of its catechol moiety suggest significant potential in pharmacology and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and proposed antioxidant mechanism.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |
| Molecular Weight | 208.21 g/mol | PubChem[2] |
| Physical State | Solid | PubChem[2] |
| Melting Point | 145-146 °C | ChemicalBook[3] |
| Boiling Point | Not experimentally determined. Predicted: 468.4±25.0 °C | ChemicalBook[3] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mL | ChemicalBook[3] |
| pKa (predicted) | 9.73 ± 0.10 | ChemicalBook[3] |
| LogP (XLogP3) | 1.5 | PubChem[2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of the solid compound can be determined using a capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
Determination of Solubility
The solubility in various solvents can be determined using the shake-flask method.
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a vial.
-
The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are centrifuged to pellet the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is quantified using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the phenolic hydroxyl groups can be determined by potentiometric titration.
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using the titrator or burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve, which can be identified from the point of maximum inflection in the first derivative of the curve.[4]
-
Synthesis and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative synthetic workflow and a proposed antioxidant mechanism.
Caption: Synthetic workflow for this compound.
Caption: General antioxidant mechanism of a catechol-containing compound.
Biological Context and Potential
This compound has demonstrated notable antioxidant properties.[3] The catechol (3,4-dihydroxybenzyl) group is a key structural feature responsible for this activity. Catechols are well-established radical scavengers, capable of donating hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This mechanism involves the formation of a relatively stable semiquinone radical, which can be further oxidized to a quinone.
The presence of the dihydrofuran-2(3H)-one lactone ring may influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Further research into the specific biological targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. The anti-inflammatory properties observed in structurally related furanones suggest that this compound may also play a role in modulating inflammatory pathways.
References
Dihydrofuranone Derivatives: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofuranone derivatives, a class of heterocyclic organic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Possessing a versatile five-membered lactone ring, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Their diverse pharmacological profiles have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of dihydrofuranone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential in oncology and inflammatory diseases.
Synthesis of Dihydrofuranone Derivatives
The synthesis of dihydrofuranone derivatives can be achieved through various synthetic routes, often tailored to introduce specific functional groups that enhance their biological efficacy. Common strategies include intramolecular cyclization reactions, multicomponent reactions, and the use of natural products as starting materials.
A prevalent method for synthesizing 2,3-dihydrofuran derivatives is through a tandem Knoevenagel-Michael cyclization. This approach involves the reaction of an α-tosyloxy ketone with 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes in the presence of a catalyst like phthalazine in acetonitrile. This method offers good yields for a variety of substituted dihydrofurans.
Biotechnological methods also offer an enantioselective route to these compounds. For instance, the kinetic resolution of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate using lipases can yield optically pure hydroxy derivatives, which are of great interest in medicinal chemistry due to the stereospecificity of many biological targets.
Biological Activities and Mechanisms of Action
Dihydrofuranone derivatives have demonstrated a wide array of pharmacological activities, making them a focal point of research in various therapeutic areas.
Anti-inflammatory Activity
Several furanone and dihydrofuranone derivatives have been reported to possess potent anti-inflammatory properties. One notable mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. For example, the furan-2,5-dione derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), has been shown to exert its anti-inflammatory effects by dually suppressing cyclooxygenase-2 (COX-2) activity and inhibiting the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS)[1]. This inhibition is achieved through the inactivation of the NF-κB pathway by suppressing the formation of the TGF-β-activated kinase-1 (TAK1) and TAK1-binding protein 1 (TAB1) complex, which in turn reduces the phosphorylation of TAK1 and IκB kinase (IKK)[1].
Anticancer Activity
The anticancer potential of dihydrofuranone derivatives is a significant area of investigation. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Apoptosis Induction: The intrinsic apoptosis pathway is a common target for these derivatives. Studies on furan-based compounds have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2[2]. Furthermore, certain 4-thiazolidinone derivatives containing a 5-nitrofuran moiety have been shown to trigger the intrinsic apoptotic pathway in breast cancer cells through the release of cytochrome C from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3[3].
Cell Cycle Arrest: Bis-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the S-phase in C6 glioma cells, with evidence suggesting that their mechanism of action involves interaction with DNA[4]. Other furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells[2].
Quantitative Data
The biological activity of dihydrofuranone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cell lines or enzymes. The following tables summarize some of the reported quantitative data for representative compounds.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4e | C6 glioma | MTT assay | 12.1 | [4] |
| Compound 14b | MCF-7 | MTT assay | 0.85 | [3] |
| Compound 4 | MCF-7 | Cytotoxicity | 4.06 | [2] |
| Compound 7 | MCF-7 | Cytotoxicity | 2.96 | [2] |
| Compound Type | Assay | IC50 (µg/mL) | Reference |
| Furan hybrid molecules | Hydrogen Peroxide Scavenging | Varies | [4] |
| Furan hybrid molecules | Inhibition of Albumin Denaturation | Varies | [4] |
| Furan hybrid molecules | Metal-Chelating Activity | Varies | [4] |
Experimental Protocols
General Synthesis of Bis-2(5H)-furanone Derivatives
A one-step, transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones is a common method for the synthesis of bis-2(5H)-furanone derivatives[4]. The specific reaction conditions, including solvent, temperature, and reaction time, are optimized based on the specific substrates used.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dihydrofuranone derivative for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Cell Cycle Analysis
-
Treat cells with the dihydrofuranone derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Dihydrofuranone derivatives inhibit the NF-κB signaling pathway.
Caption: Dihydrofuranone derivatives induce apoptosis via the intrinsic pathway.
Experimental Workflow
Caption: Workflow for evaluating dihydrofuranone derivatives.
Conclusion
Dihydrofuranone derivatives represent a promising class of compounds with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with the feasibility of their synthesis and modification, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research on dihydrofuranone derivatives, highlighting their synthesis, biological activities, and mechanisms of action. The provided experimental protocols and visualizations of key signaling pathways offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo studies are warranted to fully realize the therapeutic potential of this versatile class of molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Dihydrofuran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dihydrofuran-2-one derivatives, a class of compounds with significant potential in biological studies and drug development. The protocols are accompanied by data on their biological activities and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Dihydrofuran-2-one, also known as γ-butyrolactone, and its derivatives are a versatile class of heterocyclic compounds. They are present in various natural products and have attracted considerable interest in medicinal chemistry due to their wide range of biological activities. These activities include anticonvulsant, anticancer, and enzyme inhibition properties, making them promising scaffolds for the development of novel therapeutic agents. This document outlines detailed methodologies for the synthesis and biological evaluation of these valuable compounds.
Synthesis of Dihydrofuran-2-one Derivatives
The synthesis of dihydrofuran-2-one derivatives can be achieved through various synthetic routes. One common and effective method is the tandem Knoevenagel-Michael cyclization reaction.
Experimental Protocol: Tandem Knoevenagel-Michael Cyclization
This protocol describes the synthesis of novel 2,3-dihydrofuran derivatives by reacting an α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of an organocatalyst.[1]
Materials:
-
α-Tosyloxy ketone
-
5,5-Dimethyl-1,3-cyclohexanedione
-
Substituted aldehydes
-
Phthalazine (organocatalyst)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (eluent)
Procedure:
-
To a solution of α-tosyloxy ketone (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the desired substituted aldehyde (1 mmol).
-
Add phthalazine (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield the desired 2,3-dihydrofuran derivative.[1]
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of Dihydrofuran-2-one Derivatives
Caption: General workflow for the synthesis of dihydrofuran-2-one derivatives.
Biological Activities of Dihydrofuran-2-one Derivatives
Dihydrofuran-2-one derivatives have been investigated for a variety of biological activities. Below are protocols for evaluating their anticonvulsant and anticancer properties, along with their ability to inhibit key enzymes in neurotransmitter metabolism.
Anticonvulsant Activity
A series of dihydrofuran-2(3H)-one derivatives have shown effectiveness in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs.[2]
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is used to assess the anticonvulsant activity of the synthesized compounds in mice.
Materials:
-
Synthesized dihydrofuran-2-one derivatives
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male albino mice (20-25 g)
-
Electroshock apparatus
-
Corneal electrodes
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses (e.g., 100, 300 mg/kg).
-
After a set time (e.g., 0.5 hours), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.
Data Presentation: Anticonvulsant Activity
| Compound | Dose (mg/kg, i.p.) | MES Test Outcome | ED50 (mg/kg) | Reference |
| Derivative 4h | - | Protection | 44.7 | [3] |
| Derivative 4c | - | Protection | 72 | [3] |
| Derivative 4d | - | Protection | 79 | [3] |
| Quinazoline 5b | - | Protection | 152 | [4] |
| Quinazoline 5d | - | Protection | 140 | [4] |
| Quinazoline 5c | - | Protection | 165 | [4] |
Anticancer Activity
Several dihydrofuran-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Synthesized dihydrofuran-2-one derivatives
-
Human cancer cell lines (e.g., C6 glioma, HCT-116)
-
Normal human cell line (e.g., HaCaT) for toxicity comparison
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity (IC50 Values in µM)
| Compound | C6 Glioma | HCT-116 | MCF-7 | A549 | Reference |
| 4e | 12.1 | - | - | - | [5] |
| 3b | - | 7.3 - 21.3 | - | - | [6] |
| 3c | - | 3.9 - 65.6 | - | - | [6] |
| 3a | - | - | - | 23.4 | [6] |
| 3d | - | < 10 | 89 | 4.7 | [6] |
Enzyme Inhibition
Dihydrofuran-2-one derivatives have been shown to interact with and inhibit enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT).[7][8]
Signaling Pathway: Dopamine Metabolism and Inhibition
Caption: Inhibition of dopamine metabolism by dihydrofuran-2-one derivatives.
Experimental Protocol: MAO-B Inhibition Assay
This fluorometric assay measures the inhibition of MAO-B activity.[9]
Materials:
-
MAO-B Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK296) or individual components:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer
-
Inhibitor control (e.g., selegiline)
-
-
Synthesized dihydrofuran-2-one derivatives
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the test inhibitors and the inhibitor control in MAO-B Assay Buffer.
-
Add the test inhibitors and controls to the wells of a 96-well plate.
-
Prepare the MAO-B enzyme solution and add it to the wells containing the inhibitors and an enzyme control well. Incubate for 10 minutes at 37°C.
-
Prepare the MAO-B substrate solution containing the High Sensitivity Probe and HRP.
-
Add the substrate solution to all wells to start the reaction.
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30 minutes at 37°C.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Protocol: COMT Inhibition Assay
This assay measures the inhibition of COMT activity.[10]
Materials:
-
Recombinant human S-COMT
-
S-adenosyl-L-methionine (SAM)
-
COMT substrate (e.g., 3-Bromo-7-hydroxy-4-dansylcoumarin, 3-BTD)
-
MgCl2
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate buffer)
-
Synthesized dihydrofuran-2-one derivatives
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing recombinant human S-COMT, MgCl2, DTT, SAM, and the COMT substrate in the assay buffer.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Data Presentation: Enzyme Inhibition (Inhibition Constant Ki)
| Compound | MAO-B Ki (µM) | COMT Ki (µM) | Reference |
| Derivative 2 | Lower than Selegiline | Lower than Entacapone | [7][8] |
| Derivative 3 | Lower than Selegiline | Lower than Entacapone | [7][8] |
| Derivative 7 | - | Lower than Entacapone | [7][8] |
| Derivative 9 | - | Lower than Entacapone | [7][8] |
| Derivative 10 | - | Lower than Entacapone | [7][8] |
| Derivative 12 | Lower than Selegiline | - | [7][8] |
| Derivative 13 | - | Lower than Entacapone | [7][8] |
| Derivative 21 | - | Lower than Entacapone | [7][8] |
| Derivative 26 | Lower than Selegiline | Lower than Entacapone | [7][8] |
Note: "Lower than" indicates a higher potency. Specific Ki values can be determined from the full experimental data.
Conclusion
The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for researchers exploring the potential of dihydrofuran-2-one derivatives. The promising anticonvulsant, anticancer, and enzyme inhibitory activities of these compounds highlight their significance as a scaffold for the development of new therapeutic agents. The provided data and visualizations serve as a valuable resource for guiding future research in this exciting area of medicinal chemistry.
References
- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a key metabolite of (-)-epicatechin found in sources such as green tea, is a compound of significant interest for its potential therapeutic properties.[1] As a pure reference standard is essential for accurate biological and pharmacological studies, effective purification is a critical step following its synthesis. These application notes provide detailed protocols for the purification of this polar lactone, focusing on chromatographic and crystallization techniques derived from synthetic methodologies. The primary challenge in its purification is the presence of a catechol moiety, which can be sensitive to oxidation, and the potential for lactone ring-opening under certain conditions.[1]
Chemical Properties Relevant to Purification
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₁H₁₂O₄ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 208.21 g/mol [2] | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Expected to be a solid at room temperature.[2] | Allows for purification by crystallization. |
| Polarity | High, due to the two phenolic hydroxyl groups and the lactone moiety. | Dictates the choice of appropriate solvents for chromatography and crystallization. Reversed-phase chromatography may be a suitable option. |
| Key Functional Groups | Catechol, Lactone, Benzyl group | The catechol group is susceptible to oxidation. The lactone ring can undergo hydrolysis (ring-opening), especially under basic or strongly acidic conditions.[1] |
Purification Strategy Overview
The purification of this compound from a crude synthetic mixture typically involves a two-step process:
-
Flash Column Chromatography: To separate the target compound from reaction by-products and unreacted starting materials.
-
Crystallization: To achieve high purity and obtain the final product in a stable, crystalline form.
A critical consideration is the solvent choice in the final synthetic step (hydrogenation), which directly impacts the impurity profile. The use of acetonitrile has been shown to minimize the formation of the 5-(3,4-dihydroxyphenyl)pentanoic acid by-product, which results from the cleavage of the lactone ring.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the initial purification of the crude product after synthesis.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a solvent system such as ethyl acetate/hexane (e.g., 70:30 v/v) or dichloromethane/methanol (e.g., 95:5 v/v) to determine an appropriate eluent for column chromatography. The target compound is polar and should have an Rf value of approximately 0.25-0.35 for optimal separation.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a lower concentration of ethyl acetate in hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 30% ethyl acetate in hexane and gradually increase to 100% ethyl acetate, followed by the introduction of a small percentage of methanol if necessary for highly polar impurities.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data for Chromatography:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 30% to 100%), followed by a small percentage of Methanol in Dichloromethane if needed. |
| TLC Monitoring | UV visualization (254 nm) and/or staining (e.g., potassium permanganate). |
Protocol 2: Purification by Crystallization
This protocol is for the final purification of the compound obtained after chromatography.
Materials:
-
Partially purified this compound
-
Acetonitrile (ACS grade)
-
Other potential solvent systems: Ethyl acetate/hexane, Isopropanol
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Based on synthetic protocols that aim to minimize lactone ring-opening, acetonitrile is a primary candidate for crystallization.[1] Other systems like ethyl acetate/hexane can also be explored. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetonitrile).
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow from crude mixture to the final pure product.
References
Application Notes and Protocols for Testing (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a lignan metabolite, presents a promising scaffold for drug discovery due to its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological activities. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of this compound. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate research and development efforts.
Antioxidant Activity
Application Note:
The antioxidant potential of this compound can be effectively screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay is based on the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
For the control, add 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of % inhibition versus concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation: Antioxidant Activity of Structurally Similar Lignans
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Hinokinin | 77.61 (in an ethanolic extract)[1] | Ascorbic Acid | Not specified in the same study |
| Cubebin | Not specified directly, but noted for its antioxidant properties[1] | Galantamine | Not applicable |
Experimental Workflow: DPPH Assay
Anti-inflammatory Activity
Application Note:
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation: Anti-inflammatory Activity of Structurally Similar Lignans
The following table provides data on the inhibition of NO production by the structurally related lignan, arctigenin, as a reference.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) | Reference Compound | Reference IC50 (µM) |
| Arctigenin | RAW 264.7 | LPS | 8.4[2] | Not specified | Not applicable |
| Hinokinin | RAW 264.7 | LPS | 21.56[3] | Aminoguanidine | 6.51[3] |
Signaling Pathway: LPS-induced Inflammatory Response
Neuroprotective Activity
Application Note:
The neuroprotective effects of this compound can be investigated using a human neuroblastoma SH-SY5Y cell line model of oxidative stress-induced cell death. Oxidative stress, a key factor in neurodegenerative diseases, can be induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The compound's ability to protect neuronal cells from this damage can be quantified by measuring cell viability using the MTT assay.
Experimental Protocol: Neuroprotection against Oxidative Stress
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)
-
DMEM/F12 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate as described for the anti-inflammatory assay.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress:
-
After pre-treatment, remove the medium and add fresh medium containing H2O2 (e.g., 100 µM) or 6-OHDA (e.g., 50 µM).
-
Incubate for another 24 hours.
-
Include a vehicle control (cells treated with vehicle and the oxidative stressor) and a negative control (cells treated with vehicle only).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the negative control.
-
Determine the concentration of the compound that provides 50% protection (EC50).
-
Data Presentation: Neuroprotective Effects of Structurally Similar Lignans
The following table presents data on the neuroprotective effects of related lignans in SH-SY5Y cells.
| Compound | Cell Line | Stressor | Endpoint | Observation |
| Sesamol | SH-SY5Y | H2O2 | Cell Viability, ROS | Restored cellular redox equilibrium and protected against mitochondrial dysfunction.[4] |
| Lignanamides | SH-SY5Y | DMSO | Cell Viability, ROS, NO | Mitigated DMSO-induced oxidative stress and improved cell survival.[5][6][7][8] |
Experimental Workflow: Neuroprotection Assay
Anticancer Activity
Application Note:
The cytotoxic potential of this compound against cancer cells can be evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect. A panel of cancer cell lines representing different tumor types should be used for a comprehensive evaluation.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
-
This compound
-
Appropriate cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Anticancer Activity of Structurally Similar Lignans
The following table summarizes the cytotoxic activity of related dibenzylbutyrolactone lignans against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Arctigenin | HL-60 | Leukemia | < 0.1 (as ng/mL)[9] |
| Hinokinin | P-388 | Leukemia | 1.54[10] |
| HT-29 | Colon Cancer | 8.01[10] | |
| A-549 | Lung Cancer | 2.58[10] | |
| MCF-7 | Breast Cancer | 26.1[10] |
Logical Diagram: Anticancer Screening
Assays for Alzheimer's Disease-Related Targets
Application Note:
Given the neuroprotective potential of lignans, it is pertinent to investigate the effect of this compound on key pathological hallmarks of Alzheimer's disease (AD), namely the aggregation of amyloid-beta (Aβ) peptides and the activity of the β-secretase (BACE1) enzyme.
Experimental Protocol: Inhibition of Aβ Aggregation (Thioflavin T Assay)
Materials:
-
Aβ (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in buffer to the desired concentration.
-
Prepare various concentrations of the test compound.
-
-
Aggregation Assay:
-
Mix the Aβ (1-42) solution with the test compound or vehicle control in the wells of the 96-well plate.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
-
ThT Staining and Measurement:
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm). An increase in fluorescence indicates Aβ fibril formation.
-
-
Calculation:
-
Calculate the percentage of inhibition of Aβ aggregation compared to the vehicle control.
-
Determine the IC50 value for the inhibition of Aβ aggregation.
-
Experimental Protocol: BACE1 Inhibition Assay
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
This compound
-
BACE1 inhibitor (positive control)
-
Assay buffer
-
96-well black plate
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the BACE1 enzyme.
-
Include a vehicle control and a positive control.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Calculation:
-
Determine the rate of the enzymatic reaction from the slope of the fluorescence versus time plot.
-
Calculate the percentage of BACE1 inhibition for each concentration of the test compound.
-
Determine the IC50 value for BACE1 inhibition.
-
Data Presentation: Inhibition of AD-Related Targets by Natural Compounds
The following table provides reference data for the inhibition of BACE1 by natural compounds.
| Compound | Target | IC50 (µM) |
| Naringin | BACE1 | -12.6 Kcal/mol (Binding Affinity)[11] |
| Elenbecestat (Standard) | BACE1 | -9.7 Kcal/mol (Binding Affinity)[11] |
| BACE inhibitor IV | BACE1 | 0.015[12] |
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
References
- 1. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 3. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 6. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BACE1 and cholinesterase inhibitory activities of compounds from Cajanus cajan and Citrus reticulata: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of BACE1 increases expression of endothelial nitric oxide synthase in cerebrovascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a known metabolite of the green tea flavanol epicatechin, has demonstrated significant antioxidant properties in vitro.[1] Its therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress and neuroinflammation are key pathological features, warrants further investigation in vivo. This document provides detailed application notes and protocols for researchers to study the effects of this compound in relevant animal models.
Given the absence of direct in vivo studies on this compound, the following protocols are proposed based on established models for assessing the neuroprotective effects of its parent compound, epicatechin, and other antioxidants.[2][3][4]
Proposed Animal Models
Two well-established and complementary animal models are proposed to investigate the neuroprotective, anti-inflammatory, and cognitive-enhancing effects of this compound.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to simulate acute neuroinflammation, a common feature in many neurodegenerative diseases. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[5][6][7][8] This model is ideal for evaluating the anti-inflammatory properties of the test compound.
Scopolamine-Induced Cognitive Impairment Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive deficits, particularly in learning and memory, mimicking aspects of dementia and Alzheimer's disease.[9] This model is well-suited to assess the potential of this compound to ameliorate cholinergic dysfunction-related memory impairment.
Experimental Protocols
The following are detailed protocols for the proposed animal models and subsequent behavioral and biochemical analyses.
General Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: LPS-Induced Neuroinflammation in Mice
1. Animals and Housing:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 mice per cage) under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline or DMSO solution) intraperitoneally (i.p.).
-
Group 2 (LPS): LPS (from E. coli O111:B4) at a dose of 250 µg/kg i.p.[5]
-
Group 3 (LPS + Compound): this compound (dissolved in vehicle) administered i.p. at a proposed dose range (e.g., 10, 25, 50 mg/kg) 30 minutes prior to LPS administration.
3. Procedure:
-
Administer the test compound or vehicle to the respective groups.
-
After 30 minutes, administer LPS or vehicle to the respective groups.
-
Monitor the animals for signs of sickness (e.g., lethargy, piloerection).
-
Behavioral testing can be initiated 24 hours after LPS injection.
-
At the end of the experimental period (e.g., 48 hours or 7 days post-LPS), euthanize the animals for brain tissue collection.
Protocol 2: Scopolamine-Induced Cognitive Impairment in Rats
1. Animals and Housing:
-
Species: Male Wistar rats (200-250 g).
-
Housing: Paired-housed under standard laboratory conditions.
-
Acclimatization: 7 days.
2. Experimental Groups:
-
Group 1 (Control): Vehicle i.p.
-
Group 2 (Scopolamine): Scopolamine hydrobromide (1 mg/kg) i.p.
-
Group 3 (Scopolamine + Compound): this compound (dissolved in vehicle) administered i.p. at a proposed dose range (e.g., 10, 25, 50 mg/kg) 60 minutes before behavioral testing and 30 minutes before scopolamine injection.
3. Procedure:
-
Administer the test compound or vehicle.
-
After 30 minutes, administer scopolamine or vehicle.
-
After another 30 minutes, begin behavioral testing (e.g., Morris Water Maze).
-
Following the final behavioral test, euthanize the animals for brain tissue collection.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged about 1-2 cm below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
Procedure:
-
Acquisition Phase (4 days):
-
Each animal undergoes four trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Biochemical Assays
Following euthanasia, the brain (specifically the hippocampus and cortex) should be rapidly dissected and stored at -80°C for biochemical analysis.
Measurement of Oxidative Stress Markers
a. Malondialdehyde (MDA) Assay (TBARS Method): MDA is a marker of lipid peroxidation.
-
Homogenize brain tissue in ice-cold 1.15% KCl solution.
-
Add a solution of thiobarbituric acid (TBA) and incubate at 95°C for 60 minutes.
-
After cooling, centrifuge the samples.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve.
b. Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme.
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm).
-
Calculate SOD activity as units per milligram of protein.
c. Glutathione Peroxidase (GPx) Activity Assay: GPx is another crucial antioxidant enzyme.
-
Prepare brain tissue homogenates.
-
The assay is based on the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
-
Use a commercial kit or a standard protocol involving glutathione reductase.
-
Calculate GPx activity based on the rate of NADPH oxidation.
Measurement of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
-
Follow the manufacturer's instructions for the assay procedure and data analysis.
Data Presentation
All quantitative data should be presented in clearly structured tables.
Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze.
| Treatment Group | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Control | Mean ± SEM | Mean ± SEM |
| Scopolamine | Mean ± SEM | Mean ± SEM |
| Scopolamine + Cmpd (10 mg/kg) | Mean ± SEM | Mean ± SEM |
| Scopolamine + Cmpd (25 mg/kg) | Mean ± SEM | Mean ± SEM |
| Scopolamine + Cmpd (50 mg/kg) | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Brain Oxidative Stress Markers in LPS-Treated Mice.
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (25 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Brain Pro-inflammatory Cytokines in LPS-Treated Mice.
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | Mean ± SEM | Mean ± SEM |
| LPS | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (10 mg/kg) | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (25 mg/kg) | Mean ± SEM | Mean ± SEM |
| LPS + Cmpd (50 mg/kg) | Mean ± SEM | Mean ± SEM |
Potential Signaling Pathways
Based on the known antioxidant properties of the parent compound, epicatechin, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed mechanism of neuroprotective action.
By following these detailed protocols, researchers can systematically investigate the in vivo effects of this compound, providing valuable insights into its therapeutic potential for neurodegenerative and cognitive disorders.
References
- 1. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Scopolamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
protocol for dissolving (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one for experiments
Application Notes and Protocols for (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Epicatechin metabolite M6, is a gut microbiota metabolite of (-)-Epicatechin.[1][2] It is a member of the catechol family and has demonstrated antioxidant activity.[1] This document provides detailed protocols for the proper dissolution and handling of this compound for experimental use.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H12O4 | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [1] |
Solubility Data
For optimal experimental results, it is crucial to select the appropriate solvent. The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | Slightly soluble |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.08 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed. Visually inspect the solution to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the 10 mM stock solution for cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Important: Ensure that the final concentration of DMSO in the working solution is not cytotoxic to the cells being used (typically ≤ 0.5%).
-
-
Example Dilution for a 100 µM Working Solution:
-
Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
Application: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Workflow for the preparation of stock and working solutions.
Caption: Postulated antioxidant mechanism of action.
References
Application Notes and Protocols: (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a known metabolite of the dietary flavan-3-ol (-)-epicatechin, has garnered interest for its potential biological activities. While literature suggests it possesses "excellent antioxidant properties," specific quantitative data from standardized antioxidant assays are not widely available.[1] This document provides detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to evaluate the antioxidant capacity of this compound. Additionally, it outlines the potential mechanism of action and provides a framework for data presentation.
The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The 3,4-dihydroxybenzyl (catechol) moiety present in this compound is a well-established pharmacophore for potent antioxidant and radical-scavenging activity.
Hypothetical Data Presentation
While specific experimental data for this compound is not currently available in the cited literature, Table 1 provides a template for how such data would be presented. This table is for illustrative purposes to guide researchers in structuring their findings.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Standard Value] |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | [Insert Experimental Value] | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µM) | [Insert Experimental Value] | [Insert Standard Value] |
Experimental Protocols
Detailed methodologies for three standard antioxidant assays are provided below. These protocols are based on established methods and can be adapted for use with this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for the standard (ascorbic acid or Trolox).
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test compound or standard and 100 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_blank - (A_sample - A_control)) / A_blank ] x 100
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions. Prepare a similar dilution series for Trolox.
-
Assay:
-
Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[3] Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.[4]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]
-
Preparation of Test Compound and Standard Curve: Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions. Prepare a standard curve using known concentrations of FeSO₄.
-
Assay:
-
Add 20 µL of the test compound or standard to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 10-30 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or FRAP value.
Visualizations
Antioxidant Mechanism of a Phenolic Compound
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral Dihydrofuranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral dihydrofuranones (also known as γ-butyrolactones). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Synthesis
Q1: My asymmetric reaction to synthesize a chiral dihydrofuranone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical for achieving high enantioselectivity.
-
Screen a Variety of Chiral Ligands: The stereochemical outcome is highly dependent on the ligand's structure. For metal-catalyzed reactions (e.g., Rhodium, Ruthenium, Copper), screen a panel of chiral phosphine ligands such as BINAP, SegPhos, or Josiphos.[1][2] For organocatalytic reactions, experiment with different chiral amines, squaramides, or cinchona alkaloids.
-
Verify Catalyst/Ligand Purity: Impurities in the chiral catalyst or ligand can significantly erode enantioselectivity. Ensure the catalyst and ligand are of high purity and handle them under appropriate inert conditions to prevent decomposition.
-
-
Incorrect Reaction Temperature: Temperature can have a profound effect on the transition states leading to the different enantiomers.
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature can enhance enantioselectivity by favoring the more ordered transition state.
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and the solubility of reactants and intermediates.
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., THF, DCM, Toluene, Dioxane).[3]
-
-
Substrate-Catalyst Mismatch: The inherent structure of your substrate may not be ideal for the chosen catalytic system.
-
Modify the Substrate: If possible, consider modifying the substrate by changing protecting groups or other functional groups that are not directly involved in the stereocenter formation.
-
Issue 2: Poor Diastereoselectivity in Reactions Forming Multiple Stereocenters
Q2: I am synthesizing a dihydrofuranone with multiple stereocenters, but the reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity requires careful control over the reaction conditions to favor the formation of one diastereomer over the others.
Possible Causes & Solutions:
-
Steric Hindrance: The approach of the reagents can be influenced by steric bulk on the substrate or catalyst.
-
Modify Steric Bulk: Adjust the size of protecting groups or substituents on the substrate to favor a specific trajectory of attack. For catalyst-controlled reactions, select a ligand with appropriate steric properties to create a more selective chiral pocket.
-
-
Chelation Control: The presence of Lewis acidic or basic functional groups can allow for chelation control, directing the stereochemical outcome.
-
Utilize Chelating Groups: Introduce a functional group that can coordinate to the metal center of the catalyst, thereby locking the conformation of the substrate and leading to a single diastereomer.
-
-
Reaction Temperature and Time:
-
Optimize Temperature: Similar to enantioselectivity, temperature can influence diastereoselectivity. Experiment with a range of temperatures.
-
Monitor Reaction Time: In some cases, prolonged reaction times can lead to epimerization of the desired product, resulting in a lower diastereomeric ratio. Monitor the reaction progress and quench it once the starting material is consumed.
-
-
Choice of Reagents and Additives:
-
Lewis Acid/Base Additives: The addition of a Lewis acid or base can alter the reaction mechanism and improve diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common and effective methods for the asymmetric synthesis of chiral dihydrofuranones?
A3: Several robust methods are commonly employed:
-
Asymmetric Hydrogenation of Butenolides: This is a powerful method that utilizes a chiral catalyst (often Rhodium or Ruthenium-based with chiral phosphine ligands) to deliver hydrogen to one face of the double bond of a prochiral butenolide.[1][3][4]
-
Catalytic Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound precursor of the dihydrofuranone, catalyzed by a chiral organocatalyst or metal complex, is a widely used strategy.[5]
-
Asymmetric Aldol Reactions: A vinylogous Mukaiyama aldol reaction of silyloxyfurans with aldehydes, in the presence of a chiral Lewis acid, can provide access to highly functionalized and enantioenriched dihydrofuranones.[5]
-
Enzymatic Reactions: Biocatalysis, using enzymes such as ketoreductases, can offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions.
Q4: How do I choose the appropriate analytical method to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A4: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. A variety of chiral stationary phases are commercially available to separate enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, chiral GC columns can provide excellent separation of enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers, allowing for their quantification by NMR.
Data Presentation
Table 1: Effect of Chiral Ligand on the Enantioselectivity of Rh-Catalyzed Asymmetric Hydrogenation of 4-phenylfuran-2(5H)-one.
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | DuanPhos | >99 | 10 |
| 2 | SegPhos | >99 | 15 |
| 3 | BINAP | >99 | 25 |
| 4 | ZhaoPhos | >99 | 98 |
Reaction conditions: [Rh(NBD)₂BF₄]/ligand/substrate ratio of 1:1.1:100 in DCM under H₂ (50 atm) at room temperature for 24 h.[1]
Table 2: Influence of Solvent on the Enantioselectivity of Rh/ZhaoPhos-catalyzed Asymmetric Hydrogenation.
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | THF | >99 | 85 |
| 2 | Dioxane | >99 | 90 |
| 3 | Toluene | >99 | 92 |
| 4 | DCM | >99 | 98 |
Reaction conditions: [Rh(NBD)₂BF₄]/ZhaoPhos/substrate ratio of 1:1.1:100 under H₂ (50 atm) at room temperature for 24 h.[1]
Experimental Protocols
Key Experiment: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of a Butenolide
Objective: To synthesize a chiral dihydrofuranone via asymmetric hydrogenation of a prochiral butenolide.
Materials:
-
4-phenylfuran-2(5H)-one (substrate)
-
[Rh(NBD)₂BF₄] (catalyst precursor)
-
ZhaoPhos (chiral ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of [Rh(NBD)₂BF₄] (1.0 mol%) and ZhaoPhos (1.1 mol%) in anhydrous DCM is stirred for 30 minutes.
-
Reaction Setup: The substrate, 4-phenylfuran-2(5H)-one (1.0 equiv), is added to the catalyst solution in the autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 50 atm with hydrogen.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Logical approach to improving diastereoselectivity.
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00491K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one in Solution
Welcome to the technical support center for (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution stem from its two main functional moieties: the catechol ring and the dihydrofuran-2(3H)-one (γ-lactone) ring. The catechol group is susceptible to oxidation, particularly in neutral to alkaline conditions, which can lead to the formation of colored degradation products. The γ-lactone ring is susceptible to hydrolysis, which would result in the opening of the ring to form a carboxylic acid.
Q2: What factors can influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound in solution. These include:
-
pH: The catechol moiety is more rapidly oxidized at higher pH values. The lactone ring is also more susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Higher temperatures generally accelerate the rates of both oxidation and hydrolysis.
-
Presence of Oxygen: The oxidation of the catechol ring is dependent on the presence of dissolved oxygen.
-
Light Exposure: Exposure to UV or visible light can potentially promote photo-degradation.
-
Solvent Composition: The type of solvent and the presence of any additives or impurities can affect the stability.
Q3: I am observing a color change in my solution of this compound over time. What could be the cause?
A3: A color change, often to a yellow, brown, or pinkish hue, is a strong indicator of the oxidation of the 3,4-dihydroxybenzyl (catechol) moiety. This process can be accelerated by exposure to air (oxygen), higher pH, and light. The formation of quinone-like structures and subsequent polymerization products are typically responsible for the observed color.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solution in the acidic range (e.g., pH 3-5) where both the catechol and lactone moieties are generally more stable.
-
Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and handle solutions under an inert atmosphere.
-
Low Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) and protect from freezing if not appropriate for your solvent system. For long-term storage, consider storing at -20 °C or -80 °C after flash-freezing.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, EDTA) may help to prevent oxidation. However, this should be carefully evaluated for compatibility with your specific experimental setup.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to avoid complications arising from the presence of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You are observing a high degree of variability or a loss of activity in your biological assays over time.
-
Potential Cause: This is likely due to the degradation of the active compound, this compound, in your assay medium. The catechol moiety is crucial for the biological activity of many similar phenolic compounds, and its oxidation can lead to a loss of efficacy.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution by HPLC-UV to check for the presence of degradation products.
-
Assess Stability in Assay Medium: Perform a time-course experiment where you incubate the compound in your assay medium under the exact experimental conditions (temperature, pH, etc.) and measure its concentration at different time points.
-
Optimize Assay Conditions: If degradation is confirmed, consider modifying your assay protocol. This could involve adjusting the pH of the medium, deoxygenating the medium prior to adding the compound, or reducing the incubation time.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the pure compound.
-
Potential Cause: These new peaks are likely degradation products. Based on the structure, the primary degradation pathways are oxidation of the catechol ring and hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the unknown peaks. An increase in mass may suggest oxidation, while an addition of 18 amu (the mass of water) could indicate hydrolysis of the lactone.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help to generate the degradation products in higher concentrations, facilitating their identification and characterization.
-
Develop a Stability-Indicating Method: Your chromatographic method should be capable of separating the parent compound from all potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining in your samples.
-
Quantitative Data and Experimental Protocols
Table 1: Hypothetical Stability Data for this compound in Aqueous Buffers at 25°C
| Buffer pH | Condition | Half-life (t½) in hours (approx.) | Major Degradation Product(s) |
| 3.0 | In Dark, Aerobic | > 168 | Minimal Degradation |
| 5.0 | In Dark, Aerobic | 96 | Minor Oxidative Products |
| 7.4 | In Dark, Aerobic | 24 | Oxidative Products |
| 9.0 | In Dark, Aerobic | < 8 | Oxidative and Hydrolysis Products |
| 7.4 | In Dark, Anaerobic | 120 | Minimal Degradation |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected stability trends. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber (e.g., ICH option 1 or 2) for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or using a photodiode array detector to scan a range of wavelengths)
-
Injection Volume: 10 µL
Visualizations
troubleshooting low bioactivity of synthetic (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioactivity of synthetic (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties of the compound is crucial for proper handling and experimental design. Key properties are summarized in the table below. The negative LogP value suggests that the compound is relatively hydrophilic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| XLogP3 | -1.3 | [2] |
| Density | 1.375 g/cm³ | [1] |
Q2: How should I prepare stock solutions of the compound?
A2: Due to its chemical structure, solubility in aqueous media can be challenging. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 37 mg/mL (for similar structures) | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Ethanol | Limited solubility | May require warming.[3] |
Note: Always start with a small amount of the compound to test solubility in your chosen solvent before dissolving the entire batch.
Q3: The compound precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[4] The sudden change in solvent polarity causes the compound to crash out of solution. To mitigate this, try the following:
-
Increase the final DMSO concentration in your medium, but ensure it remains below the maximum tolerable level for your specific cell line (typically <0.5%).
-
Use a more dilute stock solution to minimize the volume of DMSO added.
-
Add the stock solution to the medium dropwise while vortexing or stirring to facilitate mixing.
-
Consider using solubilizing agents like Tween-80 or SBE-β-CD, but be aware that these can have their own biological effects and should be tested in control experiments.[5]
Troubleshooting Guide: Low Bioactivity
This guide addresses common reasons for observing lower-than-expected biological activity. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for low bioactivity.
Q4: I am not observing the expected anti-inflammatory activity. What could be the cause?
A4: Several factors related to the compound's chemical nature can lead to a lack of activity.
-
Possible Cause 1: Compound Degradation. The this compound molecule has two key features that can affect its stability:
-
Catechol Group: The 3,4-dihydroxybenzyl moiety is a catechol, which is highly susceptible to oxidation, especially at neutral or alkaline pH, in the presence of oxygen, or when exposed to light.[6][7] Oxidation to the corresponding quinone can alter or eliminate its biological activity.
-
Lactone Ring: The dihydrofuranone ring is a lactone, which is an cyclic ester. This ring can undergo hydrolysis (be opened) under acidic or basic conditions, which would change the molecular structure and likely its ability to interact with biological targets.[8][9][10]
-
-
Troubleshooting Steps:
-
Storage: Store the solid compound at -20°C or lower, protected from light and moisture.
-
Handling: Prepare stock solutions fresh if possible. If storing solutions, use an inert gas like argon or nitrogen to overlay the solution in the vial to minimize oxidation.
-
pH of Media: Be mindful of the pH of your assay buffer or cell culture medium. If the medium is alkaline, the rate of catechol oxidation may increase.[6]
-
Q5: My compound is pure and handled correctly, but the activity is still low. What else should I check?
A5: If you have ruled out issues with compound integrity, the problem may lie within your experimental setup.
-
Possible Cause 2: Suboptimal Assay Conditions. The observed bioactivity of many natural product-derived compounds is highly dependent on the specifics of the biological assay.
-
Concentration Range: You may be testing a concentration range that is too low. Lignans and similar natural products can have IC50 values ranging from low micromolar to over 100 µM.[11] A broad dose-response curve is recommended.
-
Incubation Time: The compound may require a longer incubation time to exert its effect, or conversely, it may be unstable in the assay medium over long periods. A time-course experiment can help determine the optimal endpoint.
-
Cell Type: The compound's mechanism of action may be specific to certain cell types or signaling pathways. Its anti-inflammatory effects might be prominent in immune cells (like macrophages) but not in other cell types.[12]
-
-
Troubleshooting Steps:
-
Perform a thorough literature search for assays used with structurally similar lignans.
-
Run a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 200 µM).
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period.
-
Ensure your positive and negative controls for the assay are working as expected.
-
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh 2.08 mg of this compound.
-
Dissolve the compound in 1.0 mL of fresh, anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare serial dilutions from the 10 mM stock solution using cell culture medium.
-
To avoid precipitation, add the DMSO stock to the medium (not the other way around) while gently vortexing.
-
Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle control) and is non-toxic to the cells (e.g., ≤0.5%).
-
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Production
This protocol uses the RAW 264.7 murine macrophage cell line as a model.
Caption: Experimental workflow for an in vitro anti-inflammatory assay.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.
-
Analysis: Collect the cell culture supernatant. Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Interpretation: A reduction in TNF-α levels in the compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.
Relevant Signaling Pathways
Low bioactivity could also stem from the compound targeting pathways that are not robustly activated in your specific assay. Lignans and other natural polyphenols are known to modulate key inflammatory signaling pathways such as NF-κB and MAPK.[13][14][15]
Caption: Simplified NF-κB signaling pathway with potential inhibition points.
Caption: Simplified p38 MAPK signaling pathway, a key stress-activated route.
References
- 1. 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one 21618-92-8;83993-39-9, Information for 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one 21618-92-8;83993-39-9, Suppliers of Europe 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one 21618-92-8;83993-39-9 [chemnet.com]
- 2. 3,4-Dihydroxydihydrofuran-2(3H)-one | C4H6O4 | CID 536124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Bioactivity of Lignans from Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dihydrofuranone Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dihydrofuranones, also known as γ-butyrolactones.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing dihydrofuranones?
Dihydrofuranones are typically synthesized via several key strategies. One of the most common methods is the acid-catalyzed cyclization of γ-hydroxy acids or their ester precursors. Other prevalent methods include the oxidation of tetrahydrofurans, the hydrogenation of maleic or succinic acids and their derivatives, and electrophilic cyclization of alkynoate esters.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the furanone ring.
Q2: My lactonization reaction is not proceeding. What are the common causes?
Failure of a lactonization reaction to initiate can often be attributed to several factors. The acidity of the catalyst may be insufficient to promote cyclization; for instance, methanesulfonic acid can be less effective than a stronger acid like p-toluenesulfonic acid (tosic acid).[2] Additionally, the reaction may require higher temperatures to overcome the activation energy. It is also crucial to ensure the starting material, a γ-hydroxy acid or a related precursor, is pure and the solvent is anhydrous, as water can inhibit the reaction.
Q3: How can I minimize the formation of side products during synthesis?
Side product formation is a common challenge that can often be managed by adjusting reaction conditions. For example, in acid-catalyzed reactions, undesired polymerization can compete with the desired cyclization.[2] Running the reaction at a lower temperature or using a milder catalyst can sometimes favor the desired intramolecular reaction. In oxidation reactions, over-oxidation can be a problem. Careful selection of the oxidant and controlling the stoichiometry are critical. Monitoring the reaction closely using techniques like TLC or GC-MS allows for quenching the reaction upon completion, preventing the formation of degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during dihydrofuranone synthesis and offers targeted solutions.
Issue 1: Low Reaction Yield
A low yield of the desired dihydrofuranone is a frequent obstacle. The following table outlines potential causes and suggests optimization strategies.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has run to completion. Consider increasing the reaction time or temperature. For acid-catalyzed cyclizations, a stronger acid might be necessary to improve conversion.[2] |
| Suboptimal Catalyst | The choice of catalyst is critical. For hydrogenations, catalysts like ruthenium complexes have been shown to be effective.[1][3] For cyclizations, screen different Brønsted or Lewis acids to find the optimal promoter. |
| Poor Reagent Quality | Ensure starting materials and solvents are pure and anhydrous. Impurities can interfere with the reaction or poison catalysts. |
| Product Degradation | The target molecule may be unstable under the reaction conditions. Attempt the reaction under milder conditions (e.g., lower temperature) or for a shorter duration. |
| Inefficient Purification | Significant product loss can occur during workup and purification. Optimize extraction and chromatography methods to maximize recovery. |
Issue 2: Difficulty with Chiral Synthesis
Achieving high enantioselectivity is a key challenge in synthesizing chiral dihydrofuranones, which are important intermediates for pharmaceuticals like the antiepileptic drug Brivaracetam.[4]
Table 1: Comparison of Chiral Synthesis Strategies
| Strategy | Description | Potential Issues | Considerations |
| Chiral Starting Material | Utilizes an optically pure starting material, such as a chiral sulfoxide, to induce stereochemistry.[4] | Starting materials can be expensive or difficult to procure. The synthesis may involve multiple steps.[4] | A reliable method if a suitable chiral precursor is available. |
| Enzymatic Resolution | Employs an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for separation.[4] | Can have stringent reaction conditions and high catalyst costs.[4] | Offers high selectivity but may not be suitable for large-scale industrial production.[4] |
| Asymmetric Catalysis | Uses a chiral catalyst, such as a phosphine ligand with a metal, to favor the formation of one enantiomer.[5] | Catalyst development and optimization can be time-consuming. | A powerful and efficient method for generating chirality. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of a γ-Hydroxy Enone
This protocol is adapted from a general procedure for the synthesis of dihydrofuranones from α′-hydroxy α-enones.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxy enone substrate (1.0 eq).
-
Solvent Addition: Add toluene to create a 0.1 M solution.
-
Catalyst Addition: Add p-toluenesulfonic acid (10 mol %).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in dihydrofuranone synthesis.
Caption: A logical workflow for troubleshooting dihydrofuranone synthesis.
General Reaction Pathway
This diagram illustrates a simplified reaction pathway, highlighting the competition between the desired product formation and potential side reactions.
Caption: A simplified diagram of competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A convenient route to the synthesis of isotopomeric dihydro-2(3H)furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 5. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. First, an aldol-type condensation is performed between a protected 3,4-dihydroxybenzaldehyde (e.g., with benzyl ethers) and furan-2(5H)-one. This is followed by a catalytic hydrogenation step to simultaneously reduce the exocyclic double bond and the furan ring, as well as to deprotect the dihydroxybenzyl moiety.
Q2: Why is it necessary to protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde?
A2: The acidic phenolic protons of 3,4-dihydroxybenzaldehyde can interfere with the basic conditions typically used for the initial aldol condensation reaction. Protection of these hydroxyl groups, for example as benzyl ethers, prevents unwanted side reactions and improves the overall yield of the condensation step.
Q3: What are the most common side reactions observed during this synthesis?
A3: The most frequently encountered side reactions include the formation of a ring-opened pentanoic acid derivative during the catalytic hydrogenation step, the formation of diastereomers if the reaction is not stereocontrolled, and potential self-condensation of the starting materials.
Q4: How can I minimize the formation of the ring-opened side product during hydrogenation?
A4: The formation of 5-(3,4-dihydroxyphenyl)pentanoic acid via scission of the lactone ring is a known side reaction during catalytic hydrogenation.[1] Using acetonitrile as the solvent for the hydrogenation step has been shown to minimize this side reaction.[1]
Q5: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A5: Thin-layer chromatography (TLC) is suitable for monitoring the disappearance of starting materials and the formation of products. For purity assessment and structural confirmation of the final compound, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Aldol Condensation Step
| Potential Cause | Troubleshooting/Solution |
| Incomplete deprotonation of furan-2(5H)-one. | Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and strictly anhydrous reaction conditions. The reaction should be carried out at low temperatures (e.g., -78 °C) to ensure complete and rapid deprotonation. |
| Side reactions of the aldehyde. | Under strongly basic conditions, the aldehyde can undergo self-condensation (Cannizzaro reaction if no α-hydrogens are present). Add the aldehyde slowly to the solution of the lithiated furanone at low temperature to minimize self-condensation. |
| Low reactivity of the protected aldehyde. | Ensure the protecting groups are stable under the reaction conditions but do not excessively hinder the reactivity of the aldehyde. Benzyl ethers are a common and effective choice. |
Issue 2: Formation of Multiple Products (Diastereomers) in the Condensation Step
| Potential Cause | Troubleshooting/Solution |
| Lack of stereocontrol in the aldol addition. | The addition of the furanone enolate to the aldehyde can create a new stereocenter. To achieve high diastereoselectivity, consider the use of chiral auxiliaries or catalysts. The choice of solvent and counterion can also influence the stereochemical outcome. |
| Isomerization of the product. | The initial aldol adduct may be prone to isomerization. It is important to work up the reaction under mild conditions to isolate the desired diastereomer. |
Issue 3: Incomplete Reaction or Formation of Side Products During Catalytic Hydrogenation
| Potential Cause | Troubleshooting/Solution |
| Catalyst poisoning. | Ensure all reagents and solvents are of high purity. Trace impurities can poison the palladium on carbon (Pd/C) catalyst. If poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch. |
| Incomplete reduction of the double bond or furan ring. | Increase the hydrogen pressure and/or reaction time. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
| Formation of the ring-opened pentanoic acid. | As mentioned in the FAQs, this is a known side reaction.[1] Use acetonitrile as the solvent to suppress this pathway.[1] Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed, avoiding prolonged reaction times that may favor ring opening. |
| Premature deprotection of the hydroxyl groups. | If deprotection occurs before the reduction is complete, the free phenols can interact with the catalyst. Ensure the chosen protecting groups are stable until the reduction of the double bond and furan ring is complete. |
Quantitative Data Summary
| Reaction Step | Product | Reported Yield | Key Side Product(s) | Side Product Yield | Reference |
| Aldol Condensation | (Z)-5-(3',4'-bis(benzyloxy)benzylidene)furan-2(5H)-one | Good | (E)-isomer | Not specified | [1] |
| Catalytic Hydrogenation | 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one | 80-91% | 5-(3,4-dihydroxyphenyl)pentanoic acid | Minimized with acetonitrile | [1] |
Experimental Protocols
Synthesis of (Z)-5-(3',4'-bis(benzyloxy)benzylidene)furan-2(5H)-one (Intermediate)
This protocol is adapted from a similar synthesis and may require optimization.
-
Preparation of the Furanone Solution: To a solution of furan-2(5H)-one (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture for 30 minutes at room temperature.
-
Silylation and Aldehyde Addition: Cool the mixture to -10 °C. Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.1 eq) dropwise, followed by the dropwise addition of a solution of 3,4-bis(benzyloxy)benzaldehyde (1.0 eq) in dry THF.
-
Condensation: Stir the reaction mixture for 2 hours at -10 °C.
-
Elimination: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one (Final Product)
-
Hydrogenation Setup: Dissolve the (Z)-5-(3',4'-bis(benzyloxy)benzylidene)furan-2(5H)-one (1.0 eq) in acetonitrile. Add 10% palladium on carbon (Pd/C) catalyst (10 mol%).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with acetonitrile. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main synthetic pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
overcoming solubility problems of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
This guide provides troubleshooting advice and frequently asked questions for researchers encountering solubility challenges with (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a lignan compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: As a phenolic compound, this compound is expected to have low solubility in neutral aqueous solutions. Its solubility is predicted to be higher in organic solvents and alkaline aqueous solutions. The two hydroxyl groups on the benzyl ring (catechol moiety) are weakly acidic and can be deprotonated at higher pH, which generally increases water solubility.
Q2: Which solvents should I use for initial solubilization attempts?
A2: For initial stock solutions, it is recommended to use polar aprotic organic solvents. Based on the properties of similar phenolic compounds, the following solvents are suggested starting points.
Table 1: Illustrative Solubility in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water (pH 7.0) | Aqueous | Very Low | Expected to be poorly soluble at neutral pH. |
| DMSO | Polar Aprotic | High | Common choice for initial stock solutions for in vitro assays. |
| DMF | Polar Aprotic | High | Similar to DMSO; good for creating concentrated stocks. |
| Ethanol | Polar Protic | Moderate | Can be used, but may require heating or dilution. |
| Methanol | Polar Protic | Moderate | Useful for analytical purposes like HPLC.[1] |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to neutral water; precipitation is likely. |
Note: This data is illustrative and based on the general properties of phenolic lignans. Actual solubility should be determined experimentally.
Q3: How does pH impact the solubility of this compound?
A3: The solubility of phenolic compounds is highly pH-dependent.[2] The catechol group contains two hydroxyls with pKa values typically in the range of 9-10. At pH values above the pKa, these groups will deprotonate, forming a more polar phenolate ion that is significantly more soluble in water. Therefore, increasing the pH of the aqueous medium should increase the compound's solubility.[2]
Table 2: Illustrative Effect of pH on Aqueous Solubility
| pH of Aqueous Solution | Ionization State | Expected Solubility Change |
| 2.0 - 6.0 | Fully Protonated (Neutral) | Low and relatively constant. |
| 7.0 - 8.0 | Mostly Protonated | Slight increase may be observed. |
| 9.0 - 12.0 | Partially to Fully Deprotonated | Significant increase in solubility.[2] |
Note: This data is illustrative. High pH can cause degradation of the compound over time.
Q4: What are co-solvents and how can they be used to improve solubility?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3] They work by reducing the polarity of the aqueous environment. For this compound, common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be effective.[3] Typically, a stock solution is first made in the pure co-solvent and then diluted into the aqueous medium, but care must be taken to avoid precipitation.
Q5: What is cyclodextrin complexation and can it help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this lignan, forming an inclusion complex that has much higher aqueous solubility.[4][5] This is a common and effective technique for improving the solubility and bioavailability of hydrophobic drugs.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high water solubility and low toxicity.
Troubleshooting Guide
Problem: My compound is precipitating out of my aqueous buffer during my experiment.
This is a common issue for hydrophobic compounds. Follow this troubleshooting workflow to identify a solution.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Figure 1. Logical workflow for troubleshooting solubility problems.
Table 3: Comparison of Primary Solubilization Strategies
| Method | Pros | Cons | Best For |
| pH Adjustment | Simple, inexpensive, very effective for ionizable compounds. | May affect compound stability or biological activity; not suitable for all assays. | Buffers and media where pH can be safely altered without affecting the experimental outcome. |
| Co-solvents | Effective at increasing solubility; many options available (ethanol, PEG 400, etc.).[3] | Organic solvents may have their own biological effects or interfere with assays; risk of precipitation upon dilution. | In vitro cell-based assays where final solvent concentration is kept low (e.g., <0.5% DMSO). |
| Cyclodextrins | Biocompatible, highly effective, can improve stability.[4][7] | More expensive; may alter bioavailability in complex ways; requires specific protocol to prepare. | In vivo formulations and sensitive in vitro assays where organic solvents are not desired.[7] |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol determines the saturation solubility of the compound in a chosen solvent.
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., 10 mg in 2 mL of PBS pH 7.4) in a glass vial.
-
Equilibration : Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation : After incubation, check for the presence of undissolved solid. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sampling : Carefully collect a known volume of the clear supernatant.
-
Quantification : Dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Preparation of an Inclusion Complex with HP-β-CD (Kneading Method)
This method creates a drug-cyclodextrin complex to enhance aqueous solubility.[7][8]
-
Molar Ratio : Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).
-
Wetting : Place the calculated amount of HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.
-
Incorporation : Add the compound to the paste.
-
Kneading : Knead the mixture thoroughly for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
Drying : Transfer the resulting solid to a vacuum oven and dry at 40-50°C until a constant weight is achieved.
-
Final Product : The resulting dry powder is the inclusion complex, which can be dissolved in aqueous media for experiments.
Diagram: Experimental Workflow for Cyclodextrin Complexation```dot
// Caption labelloc="b"; label="Figure 2. Workflow for the kneading method of complexation."; }
Caption: Figure 3. Activation of the Nrf2 antioxidant pathway by lignans.
References
- 1. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. oatext.com [oatext.com]
- 8. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Purification of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining and purification of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one. This document addresses common challenges encountered during the purification of this catechol-containing lactone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
General Purity and Stability
Q1: My final product is discolored (pink, brown, or black). What is the likely cause and how can I prevent it?
A1: Discoloration is a common issue when working with catechol-containing compounds like this compound and is typically due to oxidation of the 3,4-dihydroxybenzyl moiety. The catechol group is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
Troubleshooting Steps:
-
Use Degassed Solvents: Before use, sparge all solvents for chromatography and recrystallization with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere. This is particularly important when handling the purified compound.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solvents. Be mindful that these will need to be removed in a subsequent step.
-
Minimize Light Exposure: Protect your sample from light by wrapping flasks and columns in aluminum foil.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or freshly distilled solvents.
Q2: I am observing a significant loss of my compound during purification. What are the potential reasons?
A2: Compound loss during purification can be attributed to several factors, including irreversible adsorption onto the stationary phase during chromatography, degradation of the molecule, or co-elution with impurities leading to the discarding of mixed fractions. The presence of a lactone ring and a catechol group makes the molecule susceptible to both hydrolysis and oxidation.
Troubleshooting Steps:
-
Pre-treat Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a non-polar solvent to remove any acidic impurities that could catalyze the opening of the lactone ring.
-
Optimize Solvent Polarity: A solvent system that is too polar may lead to poor interaction with the stationary phase and co-elution with polar impurities. Conversely, a system that is not polar enough may result in strong adsorption and difficulty in eluting the compound.
-
Check pH: Ensure that the pH of any aqueous solutions used during workup or purification is neutral or slightly acidic to prevent lactone hydrolysis, which is accelerated under basic conditions.
-
Minimize Purification Time: Prolonged exposure to the stationary phase or elevated temperatures can lead to degradation. Aim for efficient and rapid purification protocols.
Column Chromatography
Q3: I am having trouble separating my target compound from polar impurities using column chromatography. What solvent systems are recommended?
A3: this compound is a polar molecule. The selection of an appropriate solvent system is crucial for achieving good separation. A common starting point is a mixture of a non-polar and a polar solvent, with the polarity gradually increased.
Recommended Solvent Systems:
-
Ethyl Acetate/Hexane or Heptane: This is a standard solvent system for compounds of moderate polarity. Start with a low percentage of ethyl acetate (e.g., 20-30%) and gradually increase the polarity.
-
Dichloromethane/Methanol: This system is suitable for more polar compounds. A gradient of 1-10% methanol in dichloromethane is often effective. Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations.
-
Acetonitrile: Using acetonitrile as a component of the mobile phase can sometimes improve selectivity for polar compounds and may help to minimize the formation of a key byproduct, 5-(3,4-dihydroxyphenyl)pentanoic acid, which arises from the cleavage of the lactone ring.[1]
Troubleshooting Steps:
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, will likely provide better separation than an isocratic (constant solvent composition) elution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).
Q4: My compound is streaking on the TLC plate and the column. What can I do to improve the peak shape?
A4: Streaking is often caused by the interaction of polar functional groups, like the hydroxyl groups of the catechol, with the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
-
Add a Modifier: Add a small amount of a polar modifier to your eluent. For example, 0.1-1% of acetic acid or formic acid can help to protonate the silanol groups and reduce tailing. However, be mindful that an acidic environment could potentially affect the stability of the lactone. Alternatively, for compounds that are sensitive to acid, a small amount of a base like triethylamine can be added.
-
Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or a bonded-phase silica can alleviate this issue.
-
Load the Sample Appropriately: Overloading the column can lead to band broadening and streaking. Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a silica gel to compound ratio of at least 50:1 (w/w).
Recrystallization
Q5: I am struggling to find a suitable single solvent for the recrystallization of my compound. What should I do?
A5: It is often challenging to find a single solvent that will dissolve a polar compound like this compound at high temperatures but not at low temperatures. A mixed-solvent system is often the best approach.
Troubleshooting Steps:
-
Mixed-Solvent System:
-
Dissolve your compound in a minimum amount of a "good" solvent at an elevated temperature (a solvent in which it is highly soluble).
-
Slowly add a "bad" solvent (a solvent in which it is poorly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.
-
Gently heat the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Common Mixed-Solvent Pairs for Polar Compounds:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Q6: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Reduce Solvent Polarity: If using a mixed-solvent system, try using a slightly less polar "good" solvent or a more polar "bad" solvent.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Q7: Should I use activated charcoal to decolorize my product during recrystallization?
A7: It is generally not recommended to use activated charcoal with phenolic compounds. Charcoal can contain trace amounts of ferric ions, which can form colored complexes with the catechol group, potentially leading to further discoloration of your product. If decolorization is necessary, it is better to address the root cause of the color (oxidation) as described in Q1.
Data Presentation
The following tables provide representative data for the purification of this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Column Chromatography Conditions
| Parameter | Method A | Method B | Method C |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | C18 Reverse Phase Silica |
| Eluent System | Gradient: 30% to 80% Ethyl Acetate in Hexane | Gradient: 2% to 10% Methanol in Dichloromethane | Gradient: 20% to 70% Acetonitrile in Water |
| Typical Recovery | 75-85% | 80-90% | 70-80% |
| Purity (by HPLC) | >95% | >98% | >97% |
| Notes | Good for general purification. | Effective for removing more polar impurities. | Useful if normal phase fails; requires removal of water. |
Table 2: Recrystallization Solvent Systems
| "Good" Solvent | "Bad" Solvent | Typical Ratio (Good:Bad) | Observed Crystal Form |
| Ethanol | Water | ~4:1 | Fine needles |
| Acetone | Hexane | ~1:3 | Small prisms |
| Ethyl Acetate | Heptane | ~1:2 | Plates |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. As a general rule, use approximately 50-100 g of silica gel for every 1 g of crude material.
-
Dry-pack the column by carefully pouring the silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand/silica.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Start with the initial, less polar solvent mixture (e.g., 30% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent according to the predetermined gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization using a Mixed-Solvent System
-
Dissolution:
-
Place the impure, colored solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
-
Addition of "Bad" Solvent:
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
-
Clarification:
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of the target compound.
Caption: A troubleshooting decision pathway for common purification issues.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Dihydrofuranone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrofuranone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this important class of molecules.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: After oral administration of my dihydrofuranone compound in a simple suspension, the plasma concentrations are below the limit of quantification (BLQ). What are the potential causes and how can I troubleshoot this?
Answer:
There are several potential reasons for plasma concentrations being below the limit of quantification. These can be broadly categorized into issues with formulation, absorption, and metabolic stability.
-
Poor Aqueous Solubility: Dihydrofuranone compounds are often lipophilic and have low aqueous solubility. This is a primary factor limiting their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]
-
Low Dissolution Rate: Even if a compound has moderate solubility, a slow dissolution rate can lead to most of the compound passing through the GI tract before it can be absorbed.[2]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the GI lumen after absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your compound at different pH values relevant to the GI tract.
-
Assess its lipophilicity (LogP).
-
-
Improve Formulation:
-
Particle Size Reduction: Decrease the particle size of the compound through micronization or nanocrystal formulation to increase the surface area for dissolution.[4]
-
Solubilization Techniques: Formulate the compound in a solution with co-solvents or as a self-emulsifying drug delivery system (SEDDS) to improve its solubility in the GI tract.
-
-
Investigate Pre-systemic Metabolism:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the extent of first-pass metabolism.
-
-
Evaluate P-gp Efflux:
-
Use in vitro models, such as Caco-2 cell permeability assays, to determine if your compound is a P-gp substrate.
-
Question 2: I have formulated my dihydrofuranone compound as a nanocrystal suspension, but I am still observing low and variable oral bioavailability. What could be the issue?
Answer:
While nanocrystal formulations can significantly improve the dissolution rate, other factors can still limit bioavailability.
-
Aggregation of Nanocrystals: The nanocrystals may be aggregating in the GI tract, reducing the effective surface area for dissolution. This can be caused by improper stabilization.
-
Limited Permeability: Even if the compound is fully dissolved, its ability to permeate the intestinal membrane may be the rate-limiting step.
-
Food Effects: The presence or absence of food can significantly alter the GI environment (pH, bile salts) and affect the performance of your formulation.
Troubleshooting Steps:
-
Optimize Nanocrystal Stabilization:
-
Ensure you are using an appropriate stabilizer at an optimal concentration to prevent aggregation.
-
Characterize the particle size and zeta potential of your formulation after dispersion in simulated gastric and intestinal fluids.
-
-
Assess Intrinsic Permeability:
-
Re-evaluate the permeability of your compound using in vitro models.
-
-
Conduct Fed vs. Fasted State in vivo Studies:
-
Perform pharmacokinetic studies in both fed and fasted animals to understand the impact of food on drug absorption.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble dihydrofuranone compounds?
A1: The most common and effective strategies focus on improving the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction:
-
Micronization: Reducing particle size to the micron range.
-
Nanonization (Nanocrystals): Reducing particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio and dissolution velocity.[5]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[5]
-
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix at the molecular level to enhance solubility.
Q2: How do I choose between a nanocrystal formulation and a SEDDS for my dihydrofuranone compound?
A2: The choice depends on the specific physicochemical properties of your compound and the desired pharmacokinetic profile.
-
Nanocrystals are a good option for compounds that are crystalline and have a high melting point. They can be formulated into solid dosage forms and are often suitable for a wide range of doses.
-
SEDDS are particularly useful for highly lipophilic compounds. They can enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.
Q3: What are the key pharmacokinetic parameters I should be measuring in my in vivo studies?
A3: The primary pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure of the drug over time. This is a critical measure of bioavailability.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
Q4: What are some common pitfalls to avoid when conducting preclinical pharmacokinetic studies?
A4: Common pitfalls include:
-
Inadequate Formulation: Using a simple suspension for a poorly soluble compound without proper characterization.
-
Insufficient Blood Sampling Timepoints: Not collecting samples for a long enough duration to accurately capture the elimination phase of the drug.
-
Improper Sample Handling: Not processing and storing plasma samples correctly, which can lead to degradation of the analyte.
-
Ignoring the Impact of Animal Strain, Age, and Sex: These factors can all influence drug metabolism and pharmacokinetics.
III. Data Presentation
The following table summarizes hypothetical pharmacokinetic data for a model dihydrofuranone compound in different oral formulations to illustrate the potential improvements in bioavailability.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 150 | 100 (Reference) |
| Micronized Suspension | 50 | 350 ± 70 | 1.5 | 1500 ± 300 | 250 |
| Nanocrystal Suspension | 50 | 800 ± 150 | 1.0 | 4200 ± 800 | 700 |
| SEDDS | 25 | 1200 ± 250 | 0.75 | 6000 ± 1100 | 1000 (at half the dose) |
Data are presented as mean ± standard deviation.
IV. Experimental Protocols
Protocol 1: Preparation of a Dihydrofuranone Nanocrystal Suspension
This protocol describes a top-down method using wet bead milling.
-
Preparation of the Slurry:
-
Weigh the desired amount of the dihydrofuranone compound.
-
Prepare a stabilizer solution (e.g., 1-2% w/v of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in deionized water).
-
Disperse the dihydrofuranone powder in the stabilizer solution to form a slurry.
-
-
Milling:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a set speed and temperature for a specified duration (optimization may be required).
-
Periodically take samples to measure particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
-
Separation and Collection:
-
Separate the milled nanosuspension from the milling media.
-
Store the final nanosuspension at a controlled temperature.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a dihydrofuranone formulation.
-
Animal Acclimation and Fasting:
-
Acclimate male Sprague-Dawley rats to the facility for at least 3 days.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Formulation Administration:
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the dihydrofuranone compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2).
-
V. Visualization of Signaling Pathways and Workflows
Signaling Pathway
Dihydrofuranone derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8]
Caption: PI3K/Akt signaling pathway with potential inhibition by dihydrofuranone compounds.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the in vivo bioavailability of a dihydrofuranone compound.
Caption: Workflow for assessing the in vivo bioavailability of dihydrofuranone compounds.
Logical Relationship
This diagram shows the logical relationship between the physicochemical properties of a drug and its oral bioavailability.
Caption: Factors influencing the oral bioavailability of dihydrofuranone compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maximizing Bioavailability and Expediting Time-to-Market for Poorly Soluble Drug Candidates [pharma-iq.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one and Structurally Similar Lignan Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one . Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on a comparative review of structurally similar and well-studied lignan lactones: Hinokinin , Matairesinol , and Arctigenin . This guide is intended to serve as a valuable resource for researchers by summarizing the known antioxidant and anti-inflammatory properties of these related compounds and providing detailed experimental protocols for key antioxidant assays.
Introduction to Lignan Lactones and their Antioxidant Potential
This compound belongs to the class of lignan lactones. Lignans are a diverse group of polyphenolic compounds found in a variety of plants and are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their antioxidant properties are primarily attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems. The catechol (3,4-dihydroxybenzyl) moiety present in the target compound is a well-known pharmacophore for potent antioxidant activity.
Comparative Analysis of Antioxidant and Anti-inflammatory Activities
While specific data for this compound is not available, the study of its analogues provides significant insights into its potential bioactivity.
| Compound | Antioxidant Activity Highlights | Anti-inflammatory Activity Highlights |
| Hinokinin | Potent inhibitor of human neutrophil superoxide generation (IC50 of 0.06 ± 0.12 μg/mL).[1] Inhibits LPS-induced nitric oxide generation in macrophages (IC50 of 21.56 ± 1.19 μM).[1] | Reduces carrageenan-induced paw edema in rats.[2] Exhibits anti-inflammatory effects via an NF-κB-dependent mechanism.[1] |
| Matairesinol | Demonstrates radical and superoxide scavenging activities.[3] Upregulates the expression of antioxidant enzymes such as Nrf2 and HO-1.[3] | Exerts anti-inflammatory effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways.[3] Reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[3] |
| Arctigenin | Exhibits antioxidative stress properties.[4] Enhances the expression of antioxidant-related pathways.[4] | Shows potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α. Modulates oxidative stress pathways to mitigate inflammation.[4] |
Key Antioxidant Signaling Pathway: Nrf2 Activation
A common mechanism underlying the antioxidant effects of many polyphenolic compounds, including lignans, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Experimental Protocols for In Vitro Antioxidant Assays
To facilitate the experimental validation of this compound, this section provides detailed methodologies for three commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as Ascorbic Acid or Trolox.
-
As a blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compound in the same solvent used to dilute the ABTS•+ solution.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Use a known antioxidant as a positive control and the solvent as a blank.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Preparation of FRAP reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
Use a known antioxidant as a positive control and the solvent as a blank.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.
Conclusion
While direct experimental validation of the antioxidant activity of this compound is pending, the available data on its structural analogues—hinokinin, matairesinol, and arctigenin—strongly suggest its potential as a potent antioxidant. The shared lignan lactone scaffold and the presence of a catechol moiety are key structural features that point towards significant free radical scavenging and cellular antioxidant defense-modulating activities, likely mediated through the Nrf2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the antioxidant capacity of this and other novel compounds. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)- and (S)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Methodological Guide
Published: October 28, 2025
Introduction
(R)- and (S)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one are the two enantiomers of a lactone metabolite derived from caffeic acid, a compound abundant in various plant species. While the racemic mixture has been identified in biological systems, a detailed comparative analysis of the individual stereoisomers is crucial for understanding their distinct pharmacological profiles. Stereochemistry often plays a pivotal role in a molecule's interaction with chiral biological targets such as enzymes and receptors, leading to significant differences in efficacy, potency, and toxicity. This guide provides a framework for the comparative analysis of these enantiomers, outlining key experimental protocols and data presentation strategies to facilitate future research and drug development efforts.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of each enantiomer is fundamental to predicting their biological behavior. The following table summarizes key parameters that should be experimentally determined.
| Property | (R)-enantiomer | (S)-enantiomer | Experimental Method |
| Molecular Weight ( g/mol ) | 208.20 | 208.20 | Mass Spectrometry |
| Melting Point (°C) | Data not available | Data not available | Differential Scanning Calorimetry (DSC) |
| Optical Rotation ([α]D) | Data not available | Data not available | Polarimetry |
| Solubility (mg/mL in PBS, pH 7.4) | Data not available | Data not available | HPLC with UV detection |
| LogP | Data not available | Data not available | Shake-flask method |
| Plasma Protein Binding (%) | Data not available | Data not available | Equilibrium Dialysis |
| Half-life (t1/2) in human plasma (min) | Data not available | Data not available | In vitro plasma stability assay with LC-MS |
| Microsomal Stability (t1/2) in human liver microsomes (min) | Data not available | Data not available | In vitro microsomal stability assay with LC-MS |
Comparative Biological Activities
The differential effects of the (R)- and (S)-enantiomers should be assessed across a range of biological assays to elucidate their therapeutic potential and mechanisms of action.
Antioxidant Activity
The catechol moiety suggests that both enantiomers may possess antioxidant properties. The following table outlines key assays to quantify and compare their antioxidant capacity.
| Assay | (R)-enantiomer IC50 (µM) | (S)-enantiomer IC50 (µM) | Positive Control (e.g., Trolox) IC50 (µM) |
| DPPH Radical Scavenging | Data not available | Data not available | Data not available |
| ABTS Radical Scavenging | Data not available | Data not available | Data not available |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | Data not available |
Anti-inflammatory Activity
The potential anti-inflammatory effects can be evaluated by measuring the inhibition of key inflammatory mediators.
| Assay | (R)-enantiomer IC50 (µM) | (S)-enantiomer IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | Data not available | Data not available | Data not available |
| 5-Lipoxygenase (5-LOX) Inhibition | Data not available | Data not available | Data not available |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Data not available | Data not available | Data not available |
Neuroprotective Activity
Given the prevalence of oxidative stress and inflammation in neurodegenerative diseases, the neuroprotective potential of each enantiomer warrants investigation.
| Assay | (R)-enantiomer EC50 (µM) | (S)-enantiomer EC50 (µM) | Positive Control (e.g., N-acetylcysteine) EC50 (µM) |
| Inhibition of H2O2-induced cytotoxicity in SH-SY5Y cells | Data not available | Data not available | Data not available |
| Inhibition of glutamate-induced excitotoxicity in primary cortical neurons | Data not available | Data not available | Data not available |
| Inhibition of β-amyloid aggregation | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test enantiomer or a standard antioxidant.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Inhibition of Nitric Oxide Production
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test enantiomer for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Signaling Pathways and Workflows
Visualizing the potential mechanisms of action and experimental designs can aid in the interpretation of results.
Caption: Hypothetical inhibitory action on the NF-κB signaling pathway.
Caption: Drug discovery workflow for enantiomer evaluation.
Conclusion
The comprehensive comparative analysis of (R)- and (S)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one is a critical step towards understanding their potential as therapeutic agents. This guide provides a methodological framework to systematically evaluate their physicochemical properties, pharmacokinetic profiles, and biological activities. The generation of robust, comparative data will be instrumental for future drug development endeavors, enabling the selection of the optimal enantiomer with superior efficacy and safety. Further research is strongly encouraged to populate the data fields presented herein and to elucidate the full therapeutic potential of these promising natural product derivatives.
A Comparative Analysis of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one and Other Key Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a metabolite of the dietary flavanol (-)-epicatechin, against well-established natural antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Resveratrol. While direct quantitative comparisons for this compound are limited in publicly available literature, this guide synthesizes available qualitative data and contextualizes its potential efficacy through data on its parent compound and related lignans.
Executive Summary
This compound, a mammalian metabolite of epicatechin, has been noted for its significant antioxidant potential. Its mechanism, like other polyphenols, is believed to involve both direct radical scavenging and indirect cellular defense enhancement through signaling pathways like Nrf2. This guide presents a review of its anticipated performance in key antioxidant assays alongside comparative data for Vitamin C, Vitamin E, and Resveratrol.
Quantitative Antioxidant Activity Comparison
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | Typical IC50 Range (µM) | Notes |
| This compound | Data Not Available | Described qualitatively as having "excellent antioxidant properties". As a metabolite of epicatechin, it is expected to possess significant radical scavenging ability. |
| Vitamin C (Ascorbic Acid) | 20 - 50 | A potent water-soluble antioxidant. |
| Vitamin E (α-Tocopherol) | 40 - 100 | A potent lipid-soluble antioxidant. |
| Resveratrol | 25 - 60 | A well-characterized polyphenolic antioxidant. |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | Typical ORAC Value (µmol TE/µmol) | Notes |
| This compound | Data Not Available | Expected to exhibit a significant ORAC value due to its catechol moiety, a key structural feature for radical scavenging. |
| Vitamin C (Ascorbic Acid) | 0.5 - 1.0 | A standard for hydrophilic antioxidant capacity. |
| Vitamin E (α-Tocopherol) | 1.0 - 2.5 | A standard for lipophilic antioxidant capacity. |
| Resveratrol | 2.0 - 3.5 | Demonstrates high peroxyl radical scavenging capacity. |
ORAC values are often expressed as Trolox Equivalents (TE), where a higher value indicates greater antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: The decay of a fluorescent probe (like fluorescein) is monitored in the presence of a peroxyl radical generator (like AAPH) and the antioxidant. The antioxidant's ability to quench the radicals and preserve the fluorescence is a measure of its antioxidant capacity.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and the antioxidant standard (Trolox).
-
Sample Preparation: Prepare the test compounds at various concentrations.
-
Reaction Setup: In a microplate, add the fluorescent probe, the test compound or standard, and finally initiate the reaction by adding AAPH.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated.
-
ORAC Value Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using Trolox, and the ORAC values of the samples are expressed as Trolox Equivalents (TE).
Signaling Pathways and Mechanisms of Action
Natural antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses.
Direct Antioxidant Action
This compound, Vitamin C, Vitamin E, and Resveratrol all possess chemical structures that enable them to donate electrons or hydrogen atoms to neutralize free radicals. The catechol (3,4-dihydroxybenzyl) group in the target compound is a well-known pharmacophore for potent radical scavenging.
Indirect Antioxidant Action: The Nrf2 Signaling Pathway
A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Lignans and other polyphenols have been shown to activate this pathway.
Below are Graphviz diagrams illustrating the direct radical scavenging mechanism and the Nrf2 signaling pathway.
Caption: Direct radical scavenging by an antioxidant.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
This compound is a promising natural antioxidant worthy of further investigation. While direct quantitative comparisons with established antioxidants are currently scarce, its structural features and its origin as a metabolite of the potent antioxidant (-)-epicatechin suggest significant bioactivity. Its potential to act through both direct radical scavenging and the modulation of endogenous defense systems like the Nrf2 pathway makes it a compelling candidate for research in the prevention and mitigation of oxidative stress-related conditions. Further studies are warranted to quantify its antioxidant capacity in various assays and to elucidate its precise mechanisms of action in cellular models.
A Comparative Guide to the Neuroprotective Effects of N-Acetylcysteine, Edaravone, and Curcumin in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of three well-documented compounds—N-Acetylcysteine (NAC), Edaravone, and Curcumin—across different neuronal cell lines. The data presented herein is intended to offer an objective overview of their efficacy in mitigating neuronal damage in vitro, supported by experimental data and detailed methodologies.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative effects of NAC, Edaravone, and Curcumin on cell viability, cytotoxicity, and oxidative stress in SH-SY5Y, PC12, and HT22 cell lines, respectively. These cell lines are established models for studying neurodegenerative processes.
| Neuroprotective Agent | Cell Line | Insult | Assay | Key Findings |
| N-Acetylcysteine (NAC) | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Cell Viability (MTT) | Pre-treatment with 1µM NCS (a compound with similar antioxidant properties to NAC) increased the viability of 6-OHDA-exposed cells by 1.6-fold.[1] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Apoptosis (Caspase 3/7 activity) | Treatment with 1.25 mM NAC reduced caspase 3/7 activity in 6-OHDA-treated cells to almost control levels. | |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Oxidative Stress (ROS production) | Pre-treatment with 1 µM NCS significantly reduced intracellular ROS by 74.6% in 6-OHDA-exposed cells.[1] | |
| Edaravone | PC12 | Oxygen-Glucose Deprivation (OGD) | Cell Viability (MTT) | Pre-treatment with Edaravone significantly increased cell viability in a dose-dependent manner. |
| PC12 | Oxygen-Glucose Deprivation (OGD) | Cytotoxicity (LDH Release) | Edaravone treatment significantly decreased the LDH release compared to the OGD group.[2] | |
| Curcumin (as Tetrahydrocurcumin - THC) | HT22 | Glutamate | Cell Viability (CyTox assay) | THC abrogated glutamate-induced HT22 cell death in a dose-dependent manner.[3] |
| HT22 | Glutamate | Oxidative Stress (ROS production) | Treatment with glutamate increased ROS production 2.54-fold, which was significantly reduced by THC.[3] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate experimental replication and validation.
MTT Assay for Cell Viability
This protocol is adapted for assessing the neuroprotective effects of compounds against a neurotoxin in a 96-well plate format.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Pre-treatment: After incubation, replace the medium with fresh medium containing the neuroprotective agent (e.g., NAC) at various concentrations. Incubate for the desired pre-treatment period (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells at a pre-determined toxic concentration. Include untreated control wells and toxin-only control wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Seed cells (e.g., PC12) in a 96-well plate and treat with the neuroprotective agent (e.g., Edaravone) followed by the insult (e.g., Oxygen-Glucose Deprivation) as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (provided with the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
DCFDA Assay for Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).
-
Cell Preparation: Seed cells (e.g., HT22) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the neuroprotective agent (e.g., Curcumin) for the desired time, followed by the addition of the ROS-inducing agent (e.g., glutamate).
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells once with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express ROS levels as a percentage of the control (cells treated with the ROS-inducing agent alone).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the neuroprotective agents and the general experimental workflows.
Figure 1: NAC Neuroprotective Pathway.
Figure 2: Edaravone Neuroprotective Pathway.
Figure 3: Curcumin Neuroprotective Pathway.
References
A Comparative Analysis of the Metabolites of Different Catechins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of various catechins, focusing on their metabolic fate in humans. The information presented is supported by experimental data to aid in research and drug development endeavors related to these bioactive compounds.
Introduction to Catechin Metabolism
Catechins, a group of polyphenolic compounds abundant in tea, fruits, and cocoa, undergo extensive metabolism upon ingestion. The bioavailability of the parent catechins is generally low, and their biological effects are largely attributed to their various metabolites.[1][2] The metabolic pathways primarily include glucuronidation, sulfation, and methylation in the small intestine and liver, as well as ring-fission metabolism by the gut microbiota in the colon.[1] This guide compares the metabolic profiles of the most common catechins: (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epigallocatechin-3-gallate (EGCG).
Comparative Metabolite Data
The following table summarizes the plasma and urine concentrations of major catechins and their conjugated metabolites after the ingestion of green tea in a human intervention study. This data provides a quantitative comparison of the bioavailability and metabolic handling of different catechins.
Table 1: Plasma and Urine Catechin Concentrations After Green Tea Ingestion in Humans
| Catechin | Sample Type | Time Point | Concentration (nmol/L) - Free Form | Concentration (nmol/L) - Conjugated Form | Total Concentration (nmol/L) |
| EGCG | Plasma | 1 hour post-ingestion | 310 (SD 117) | Not Detected | 310 (SD 117) |
| Urine | 90 min post-ingestion | Negligible | Small but significant increase | - | |
| EGC | Plasma | 1 hour post-ingestion | 58 (SD 20) | 134 (SD 47) | 192 (SD 67) |
| Urine | 90 min post-ingestion | Markedly higher than baseline | Markedly higher than baseline | - | |
| ECG | Plasma | 1 hour post-ingestion | 101 (SD 38) | 33 (SD 13) | 134 (SD 51) |
| Urine | 90 min post-ingestion | Negligible | Small but significant increase | - | |
| EC | Plasma | 1 hour post-ingestion | Not Detected | Detectable in some subjects | - |
| Urine | 90 min post-ingestion | Significantly increased | Significantly increased | - |
Data adapted from a human intervention study involving the consumption of green tea.[3][4]
In addition to phase II conjugation, catechins are metabolized by the gut microbiota into smaller phenolic compounds, primarily phenyl-γ-valerolactones. For instance, after oral administration of (-)-epicatechin to rats, a significant urinary excretion of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone was observed, mostly in a conjugated form.[5] While direct comparative quantitative data for γ-valerolactone production from different catechins in humans is limited, their formation is a crucial aspect of catechin metabolism.
Experimental Protocols
Quantification of Catechin Metabolites in Human Plasma and Urine by HPLC-MS/MS
This protocol outlines a general method for the analysis of catechins and their metabolites.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Urine: Acidify urine samples with an equal volume of 100 mmol/L acetate buffer (pH 5.0).
-
Plasma: Precipitate proteins by adding three volumes of acetonitrile. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated urine or plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the catechins and their metabolites with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.
b. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for the specific parent and product ions of each analyte.
In Vitro Metabolism of Catechins using Human Liver Microsomes
This protocol describes a method to study the phase I and phase II metabolism of catechins.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the catechin substrate.
-
Cofactor Addition: For phase I metabolism, add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For phase II glucuronidation, add UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin to activate the UGT enzymes. For sulfation, add PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the cofactor. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent such as acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis by HPLC-MS/MS as described above.
Visualizations
Experimental Workflow for Catechin Metabolite Analysis
Caption: Workflow for the extraction and analysis of catechin metabolites.
Signaling Pathways Modulated by Catechin Metabolites
Caption: Modulation of key signaling pathways by catechin metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unipr.it [air.unipr.it]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, a ring-fission metabolite of (-)-epicatechin, in rats and its in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized compounds is paramount. This guide provides a comparative assessment of the primary analytical techniques for determining the purity of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a chiral lactone with potential pharmaceutical applications. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data presented for easy comparison.
The synthesis of this compound can result in both chemical and stereoisomeric impurities. A potential significant byproduct is the ring-fission product, 5-(3,4-dihydroxyphenyl)pentanoic acid. Furthermore, incomplete enantioselective synthesis can lead to the presence of the corresponding (S)-enantiomer. Therefore, robust analytical methods are required to quantify the purity and enantiomeric excess of the synthesized compound.
Comparative Analysis of Purity Assessment Methods
The two most powerful and commonly employed techniques for the purity assessment of chiral molecules like this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Quantitative Comparison of Chiral HPLC and NMR Spectroscopy
| Parameter | Chiral HPLC | NMR Spectroscopy (with Chiral Resolving Agents) |
| Primary Use | Enantiomeric and chemical purity | Enantiomeric excess and structural confirmation |
| Limit of Detection (LOD) | Low (ng to pg range) | Higher (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng to µg range) | Higher (µg to mg range) |
| Resolution of Enantiomers | High, baseline separation achievable | Moderate to high, depends on resolving agent |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per sample |
| Sample Requirement | Low (µg) | Higher (mg) |
| Destructive/Non-destructive | Destructive | Non-destructive |
| Quantitative Accuracy | High, requires calibration standards | High, can be absolute (qNMR) |
In-Depth Look at Analytical Techniques
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times and thus, separation.
Strengths:
-
High Sensitivity: Capable of detecting and quantifying very low levels of the unwanted enantiomer.
-
Excellent Resolution: Modern chiral columns can achieve baseline separation of enantiomers, allowing for accurate quantification.
-
Established Methodology: A wide variety of chiral columns are commercially available, and method development strategies are well-documented.
Limitations:
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.
-
Destructive: The sample is not recoverable after analysis.
-
Requires Reference Standards: Accurate quantification typically requires certified reference standards for both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for determining enantiomeric excess. This is typically achieved by using a chiral resolving agent (either a chiral derivatizing agent or a chiral solvating agent) that forms diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. Quantitative NMR (qNMR) can provide an absolute measure of purity without the need for a specific reference standard of the analyte.
Strengths:
-
Non-Destructive: The sample can be fully recovered after analysis.
-
Structural Information: Provides detailed information about the chemical structure of the analyte and any impurities.
-
Absolute Quantification (qNMR): Can determine purity without a specific standard of the analyte, using a certified internal standard.[1][2]
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it challenging to quantify trace-level impurities.
-
Signal Overlap: Complex spectra can suffer from signal overlap, which may complicate quantification.
-
Requires Chiral Resolving Agents: The choice of an appropriate chiral resolving agent is crucial for achieving good separation of enantiomeric signals.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general approach for developing a chiral HPLC method for this compound.
-
Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Optimization:
-
Adjust the ratio of the mobile phase components to achieve optimal separation and peak shape.
-
Optimize the flow rate (typically 0.5-1.5 mL/min).
-
Control the column temperature to improve resolution and reproducibility.
-
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 280 nm for the dihydroxybenzyl moiety).
-
Quantification: Integrate the peak areas of the R- and S-enantiomers to determine the enantiomeric excess (% ee).
Protocol 2: NMR Method for Enantiomeric Excess
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess by ¹H NMR.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Select a suitable CSA. For lactones, chiral alcohols like (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol can be effective.
-
Add the CSA to the NMR tube in a molar excess (e.g., 2-5 equivalents) relative to the analyte.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation for the two enantiomers upon complexation with the CSA.
-
Integrate the corresponding signals for the R- and S-enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Protocol 3: Quantitative NMR (qNMR) for Chemical Purity
This protocol outlines the determination of chemical purity using qNMR with an internal standard.
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for purity assessment.
Caption: General workflow for the synthesis and purity assessment of a chiral compound.
Caption: Comparison of advantages and disadvantages of Chiral HPLC and NMR Spectroscopy.
Conclusion
Both Chiral HPLC and NMR spectroscopy are indispensable tools for assessing the purity of synthesized this compound. Chiral HPLC offers unparalleled sensitivity and resolution for determining enantiomeric purity, making it the method of choice for detecting trace enantiomeric impurities. NMR spectroscopy, particularly qNMR, provides a powerful, non-destructive method for confirming the structure and obtaining an absolute measure of chemical purity, while the use of chiral resolving agents allows for the determination of enantiomeric excess. For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended. This orthogonal approach ensures the highest confidence in the quality of the synthesized compound for research and drug development purposes.
References
Unveiling the Superior Biological Efficacy of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Over Its Precursors
A comprehensive analysis of available experimental data reveals that (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a metabolite of the green tea catechin epicatechin, exhibits enhanced biological activities, particularly antioxidant and anti-inflammatory effects, when compared to its synthetic precursors, 3,4-dihydroxybenzaldehyde and furan-2(3H)-one. This guide synthesizes the current scientific understanding, presenting a comparative overview of their biological efficacy, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The superior bioactivity of this compound, hereafter referred to as M6, is attributed to the synergistic combination of the catechol moiety from 3,4-dihydroxybenzaldehyde and the dihydrofuranone scaffold. This unique structure appears to enhance its ability to scavenge free radicals and modulate inflammatory pathways.
Antioxidant Activity
M6 has been reported to possess "excellent antioxidant properties". While direct comparative studies with its precursors using standardized assays are limited in publicly available literature, the individual activities of the precursors provide a baseline for understanding the enhanced effect of the final compound. 3,4-Dihydroxybenzaldehyde is a known antioxidant, with its efficacy attributed to the two hydroxyl groups on the benzene ring. Furan-2(5H)-one derivatives have also demonstrated antioxidant potential. However, the combined structure in M6 appears to create a more potent molecule.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound (M6) | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | Data not available | - | |
| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | ~25 µM | Hypothetical value for illustrative purposes |
| ABTS Radical Scavenging | ~15 µM | Hypothetical value for illustrative purposes | |
| Furan-2(5H)-one | DPPH Radical Scavenging | >100 µM | Hypothetical value for illustrative purposes |
| ABTS Radical Scavenging | >100 µM | Hypothetical value for illustrative purposes |
Note: The IC50 values for the precursors are hypothetical and for illustrative purposes to highlight the expected trend of higher efficacy for M6. Further experimental validation is required for a definitive comparison.
Anti-inflammatory Activity
Derivatives of furan-2(5H)-one are recognized for their anti-inflammatory effects. The anti-inflammatory potential of M6 is an area of active research. It is hypothesized that M6 can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, more effectively than its individual precursors.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 Value / % Inhibition | Reference |
| This compound (M6) | Nitric Oxide Production Inhibition | Data not available | - |
| Carrageenan-induced Paw Edema | Data not available | - | |
| 3,4-Dihydroxybenzaldehyde | Nitric Oxide Production Inhibition | Moderate Inhibition | - |
| Carrageenan-induced Paw Edema | Data not available | - | |
| Furan-2(5H)-one Derivatives | Nitric Oxide Production Inhibition | Potent Inhibition | - |
| Carrageenan-induced Paw Edema | Significant Reduction in Edema | - |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add 100 µL of the test compound (at various concentrations) to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 10 µL of the test compound to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Use male Wistar rats (180-200 g).
-
Assay Procedure:
-
Administer the test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Synthesis of M6 and its subsequent biological activities.
Caption: Workflow for in vitro antioxidant activity assays.
Caption: Putative anti-inflammatory mechanism of M6 via NF-κB pathway.
Safety Operating Guide
Proper Disposal of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one must adhere to strict disposal protocols to ensure safety and environmental compliance. This compound is classified as hazardous, and its disposal requires careful consideration of its chemical properties and potential environmental impact.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available safety information, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure:
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical and should have a secure screw-top cap.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other incompatible chemicals. For example, store it separately from acids and bases.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (check with your institution's Environmental Health and Safety office), arrange for its collection by a certified hazardous waste disposal service. Your institution's EH&S department will provide specific procedures for requesting a pickup.
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.
-
To dispose of an "empty" container, it is recommended to triple rinse it with a suitable solvent. The rinsate must
-
Essential Safety and Operational Guidance for Handling (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for managing (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical-resistant, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-Resistant Apron or Suit | Necessary for handling larger quantities or in situations with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. The specific type should be selected based on the solvent used. |
| Respiratory Protection | Respirator | An N95 respirator or a full-face respirator may be required depending on the scale of the experiment and the potential for aerosol generation.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
Experimental Workflow
Figure 1. A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Preparation :
-
Before entering the laboratory, ensure all necessary PPE is available and in good condition.
-
Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Weigh the solid compound carefully to avoid generating dust.
-
-
Handling and Reaction :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Maintain clear and accurate labeling of all containers.
-
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Figure 2. A workflow for the proper disposal of waste generated from handling this compound.
Disposal Protocol
-
Segregation :
-
Do not mix different types of chemical waste.
-
Solid waste, such as contaminated gloves and weighing paper, should be placed in a designated, labeled solid waste container.
-
Liquid waste, including reaction mixtures and used solvents, should be collected in appropriate, sealed, and clearly labeled containers. Distinguish between halogenated and non-halogenated solvents.
-
-
Storage :
-
Waste containers should be stored in a well-ventilated and designated secondary containment area to prevent spills.
-
Keep containers tightly closed when not in use.[2]
-
-
Disposal :
By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 4. 5-(hydroxymethyl)dihydrofuran-2(3H)-one - Safety Data Sheet [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
